molecular formula C6H8ClN B126416 1-Methylpyridinium chloride CAS No. 7680-73-1

1-Methylpyridinium chloride

Cat. No.: B126416
CAS No.: 7680-73-1
M. Wt: 129.59 g/mol
InChI Key: QAIGYXWRIHZZAA-UHFFFAOYSA-M
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Description

1-Methylpyridinium chloride is a quaternary pyridinium compound of significant interest in biomedical research due to its diverse biological activities. Its mechanism is linked to the stimulation of endogenous production and release of prostacyclin (PGI₂) in the vascular endothelium, which underpins its potential vasoprotective and hepatoprotective effects. This action is being explored for the treatment or prevention of conditions associated with liver injury and endothelial dysfunction, which plays a key role in cardiovascular diseases and diabetes . Recent nanomechanical studies on human microvascular endothelial cells have demonstrated its anti-inflammatory activity, showing a preventive effect in restoring cell elasticity during inflammation-induced dysfunction . Furthermore, research into pyridinium salts reveals antimicrobial properties, with 1-methylpyridinium derivatives showing potent activity against Gram-positive bacteria such as Staphylococcus aureus . These multifaceted research applications make this compound a valuable compound for investigating new therapeutic strategies in vascular biology, hepatoprotection, and microbiology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium;chloride
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InChI

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGYXWRIHZZAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

694-56-4 (Parent)
Record name N-Methylpyridinium chloride
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DSSTOX Substance ID

DTXSID50932185
Record name 1-Methylpyridin-1-ium chloride
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Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7680-73-1, 14401-93-5
Record name Pyridinium, 1-methyl-, chloride (1:1)
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Record name N-Methylpyridinium chloride
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Record name 4-Methylpyridinium chloride
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Record name 1-Methylpyridin-1-ium chloride
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Record name 1-methylpyridinium chloride
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Record name N-METHYLPYRIDINIUM CHLORIDE
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Foundational & Exploratory

1-Methylpyridinium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 1-Methylpyridinium chloride. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

Chemical Identity and Molecular Structure

This compound is a quaternary ammonium salt. It consists of a pyridinium cation, where the nitrogen atom is methylated, and a chloride anion.[1] This compound is of interest in various research fields, including as a cation in ionic liquids and as a model compound for toxicity studies.[1]

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source(s)
IUPAC Name 1-methylpyridin-1-ium chloride [2]
Synonyms N-Methylpyridinium chloride, Methylpyridinium chloride [2][3][4]
CAS Number 7680-73-1 [1][3][4][5][6][7][8]
Molecular Formula C₆H₈ClN [1][2][3][4][5][6][7][8]
Molecular Weight 129.59 g/mol [1][2][3][5][6][7][8]
Canonical SMILES C[N+]1=CC=CC=C1.[Cl-] [3][6]
InChI InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 [2][3][6]

| InChIKey | QAIGYXWRIHZZAA-UHFFFAOYSA-M |[2][6] |

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic and should be stored under an inert atmosphere in a cool, dark place.[5][9]

Table 2: Physical Properties of this compound

Property Value Source(s)
Physical State Solid, powder to crystal [1][6]
Appearance White to almost white
Melting Point 138-144 °C [5]
Boiling Point 179 °C (lit.) [10]
Flash Point 70 °C (lit.) [10]
Solubility Soluble in water and methanol.[1][5]

| Stability | Stable under recommended storage conditions.[9][10] It is hygroscopic.[5][9] | |

Synthesis and Preparation

The synthesis of this compound can be accomplished through several routes. A common laboratory and industrial method is the direct quaternization of pyridine.

This protocol describes a general method for the synthesis of 1-alkyl pyridinium chlorides, adapted for the synthesis of this compound.

Objective: To synthesize this compound by reacting pyridine with chloromethane.

Materials:

  • Pyridine (10% stoichiometric excess)

  • Chloromethane (liquified)

  • Anhydrous ether

  • Pressure reaction apparatus (e.g., Parr 4521)

  • Dry ice-acetone bath

Procedure:

  • Chill the pyridine and the inner glass container of the pressure reaction apparatus.

  • Liquefy chloromethane in a cold trap using a dry ice-acetone bath.

  • Carefully add the liquified chloromethane to the pre-cooled pressure reaction apparatus containing the chilled pyridine. A 10% stoichiometric excess of pyridine is recommended.[11]

  • Seal the pressure reaction apparatus.

  • Allow the mixture to react. The reaction can proceed at temperatures ranging from room temperature to 120°C.[11] For 1-ethyl pyridinium chloride, heating for 3 hours at 120°C is cited.[11] Reaction conditions for the methyl analog should be optimized.

  • After the reaction is complete, cool the apparatus and carefully vent any excess pressure.

  • The resulting product, a white crystalline solid, should be collected.

  • Wash the crystals multiple times with anhydrous ether to remove any unreacted pyridine.

  • Dry the purified crystals under vacuum.

Alternative Synthesis Routes:

  • Sulfate Route: This method involves using 4-methylbenzenesulfonic acid to form a sulfonium salt, which is then converted to the chloride salt.[1]

  • Reaction with Dimethyl Sulfate: Pyridine can be treated with dimethyl sulfate to prepare the methylpyridinium cation.[12]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Pyridine Pyridine (C₅H₅N) Reaction Direct Quaternization (Pressure Vessel) Pyridine->Reaction Chloromethane Chloromethane (CH₃Cl) Chloromethane->Reaction Crude Crude Product Reaction->Crude Yields Wash Wash with Anhydrous Ether Crude->Wash Purified This compound Dry Vacuum Drying Wash->Dry Dry->Purified

A simplified workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound involves various spectroscopic and thermal analysis techniques to confirm its identity, purity, and properties.

Spectroscopy is a primary method for determining the structure of chemical compounds.[13]

Table 3: Spectroscopic Data for this compound and Related Compounds

Technique Description
¹H NMR For a related compound, 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are observed at δ 8.81 (d, 2H), 7.70 (d, 2H), and 2.62 (s, 3H).[14] In molten pyridinium chloride, the N-proton peak appears as a singlet at 13.70 p.p.m.[15]
¹³C NMR For 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are reported at 154.0, 138.9, 128.5, and 21.7 ppm.[14]
IR Spectroscopy Infrared spectroscopy can be used to identify functional groups present in the molecule.[13][16]

| UV-Vis Spectroscopy | UV-Vis spectroscopy provides information about electronic transitions within the molecule.[13][16] |

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD)

  • NMR spectrometer (e.g., Bruker Avance 400)[16]

  • Standard 5 mm NMR tubes[16]

Procedure:

  • Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters may include a 30° flip angle, a short recycle delay (e.g., 0.1 s), and an appropriate acquisition time (e.g., 3 s).[16] The number of scans will depend on the sample concentration.[16]

  • Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

  • Integrate the peaks to determine the relative ratios of protons.

  • Acquire the ¹³C NMR spectrum using appropriate parameters.

  • Analyze the resulting spectra to confirm the presence of the methyl group and the pyridinium ring protons, and compare them to literature values for similar compounds.

G General Analytical Workflow cluster_analysis Analytical Techniques Sample Synthesized This compound Purification Purification (e.g., Washing, Drying) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Thermal Thermal Analysis (DSC/TGA) Purification->Thermal MS Mass Spectrometry Purification->MS Data Data Interpretation & Structural Confirmation NMR->Data IR->Data Thermal->Data MS->Data

A generalized workflow for the analytical characterization of a chemical compound.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.[17][18][19]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][20] It is used to determine melting points, crystallization temperatures, and other thermal transitions.[17][18][20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] This technique is useful for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture.[17][18][20]

Objective: To determine the melting point and thermal stability of this compound.

Materials & Equipment:

  • This compound sample

  • TGA/DSC instrument (e.g., TA Instruments Discovery series)[17]

  • Sample pans (crucibles), typically aluminum or platinum

Procedure:

  • Tare an empty sample pan on the instrument's microbalance.

  • Place a small, representative amount of the this compound sample into the pan. The sample mass should be accurately recorded.

  • Place the sample pan and an empty reference pan into the instrument's furnace.

  • Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 300 °C).

  • Start the experiment, which will simultaneously record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.

  • Analyze the resulting thermograms:

    • DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.

    • TGA Curve: Observe the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

Biological Relevance and Applications

This compound and its cation are relevant in toxicology and neurobiology, particularly in the context of Parkinson's disease research.[3] It is a degradation product of Pralidoxime chloride, a drug used to combat nerve agent poisoning.[5] The 1-methylpyridinium cation is structurally related to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which is widely used to induce a Parkinson's-like syndrome in experimental models. This relationship makes this compound a compound of interest for comparative toxicity studies.

G Conceptual Role in Neurotoxicity Research cluster_pathway MPP⁺ Neurotoxicity Pathway MPTP MPTP (Pro-neurotoxin) MAO_B MAO-B (Enzyme) MPTP->MAO_B Oxidation MPDP MPDP⁺ (Intermediate) MAO_B->MPDP MPP MPP⁺ (Active Neurotoxin) MPDP->MPP Oxidation Mitochondria Mitochondrial Complex I Inhibition MPP->Mitochondria Uptake into neuron NMPC 1-Methylpyridinium (Structural Analog) MPP->NMPC Structurally Related To Neuron Dopaminergic Neuron Damage Oxidative Stress & Neuronal Death Mitochondria->Damage Study Comparative Toxicity Studies NMPC->Study

References

An In-depth Technical Guide to the Molecular Structure of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-Methylpyridinium chloride (C₆H₈ClN), a quaternary ammonium salt. The document details its chemical composition, molecular geometry, and the experimental protocols utilized for structural determination.

Introduction

This compound is an organic compound with the molecular formula C₆H₈ClN.[1][2] It is a salt consisting of a positively charged 1-methylpyridinium cation and a negatively charged chloride anion.[3] The positive charge is localized on the nitrogen atom of the pyridine ring due to the quaternization by a methyl group. This compound typically appears as a white crystalline solid soluble in polar solvents.[3] Its utility spans various applications, including its use as a catalyst, a precursor for the synthesis of other pyridinium compounds, and as a component in the formation of ionic liquids.[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computed and available data.

PropertyValueReference(s)
Molecular Formula C₆H₈ClN[1][2]
Molecular Weight 129.59 g/mol [1][2]
CAS Number 7680-73-1[1]
Appearance White to Almost white powder to crystal
IUPAC Name 1-methylpyridin-1-ium chloride[2][5]
SMILES C[N+]1=CC=CC=C1.[Cl-][2]
InChI Key QAIGYXWRIHZZAA-UHFFFAOYSA-M[2]

Molecular Structure and Geometry

The structure of this compound is defined by the ionic interaction between the 1-methylpyridinium cation and the chloride anion.

The 1-methylpyridinium cation features a pyridine ring, which is an aromatic, six-membered heterocycle. The nitrogen atom is bonded to a methyl group, resulting in a permanent positive charge on the nitrogen and, by extension, the entire pyridinium ring system. This aromatic ring is expected to be planar. The methyl group's carbon is sp³-hybridized, leading to a tetrahedral geometry for the attached hydrogen atoms.

Fig. 1: 2D structure of this compound.

Synthesis

This compound is typically synthesized via the direct quaternization of pyridine. This involves treating pyridine with a methylating agent. A common laboratory and industrial method is the reaction of pyridine with dimethyl sulfate.

Synthesis_Pathway Pyridine Pyridine (C5H5N) Intermediate [C5H5NCH3]+CH3OSO3- Pyridine->Intermediate DMS Dimethyl Sulfate ((CH3O)2SO2) DMS->Intermediate Product This compound Intermediate->Product Anion Exchange (e.g., with HCl)

Fig. 2: Generalized synthesis pathway for 1-Methylpyridinium salts.

Experimental Protocols for Structural Elucidation

The definitive molecular structure, including bond lengths, angles, and crystal packing, is determined using a combination of spectroscopic and crystallographic techniques.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., dichloromethane or ethanol).

  • Data Collection: A selected crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.

XRay_Workflow start Synthesize & Purify This compound crystal_growth Grow Single Crystals (Slow Evaporation) start->crystal_growth data_collection Mount Crystal & Collect Diffraction Data (X-ray Diffractometer) crystal_growth->data_collection structure_solution Process Data & Solve Phase Problem (Determine Space Group) data_collection->structure_solution refinement Build & Refine Atomic Model structure_solution->refinement final_structure Final 3D Structure (Bond Lengths, Angles) refinement->final_structure

Fig. 3: Experimental workflow for X-ray crystallography.

NMR spectroscopy is used to probe the local chemical environment of atomic nuclei (primarily ¹H and ¹³C), confirming the connectivity and structure of the molecule in solution.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei and their subsequent relaxation is recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum shows peaks corresponding to different chemical environments.

  • Spectral Analysis:

    • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the methyl group (a singlet, likely shifted downfield due to the adjacent positive nitrogen) and the protons on the aromatic pyridinium ring (multiplets in the aromatic region).

    • ¹³C NMR: The spectrum would show signals for the methyl carbon and the unique carbons of the pyridinium ring. The chemical shifts provide information about the electronic environment of each carbon atom.

Conclusion

The molecular structure of this compound is characterized by the ionic association of a planar, aromatic 1-methylpyridinium cation and a chloride anion. While specific crystallographic data is limited in public databases, its structural properties can be reliably inferred from related compounds and confirmed through standard analytical techniques such as X-ray crystallography and NMR spectroscopy. These methods provide the detailed atomic-level information essential for understanding its chemical behavior and for its application in research and development.

References

1-Methylpyridinium chloride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methylpyridinium Chloride

This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, a quaternary ammonium salt with applications in catalysis, pharmaceuticals, and as a precursor for ionic liquids. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the N-alkylation of pyridine, a classic example of the Menshutkin reaction. This involves the reaction of pyridine with a methylating agent. The most common and industrially relevant methods utilize methyl chloride or dimethyl sulfate as the methyl source.

Direct Quaternization with Methyl Chloride

Direct quaternization of pyridine with methyl chloride is a straightforward and widely used method. The reaction can be conducted under various conditions, including in a pressure apparatus or using a solvent to facilitate the reaction.

a) Synthesis in a Pressure Reaction Apparatus

This method involves the direct reaction of excess pyridine with liquefied methyl chloride in a sealed pressure vessel.

Experimental Protocol:

  • A cold trap is prepared using a dry ice-acetone bath to liquefy chloromethane (methyl chloride).

  • Up to four moles of the liquefied methyl chloride are added to a pre-cooled inner glass container of a Parr 4521 pressure reaction apparatus.

  • The container is charged with a 10% stoichiometric excess of chilled pyridine.

  • The pressure reaction apparatus is sealed and the mixture is allowed to stand for approximately 2 days at room temperature.

  • The resulting white, hygroscopic crystals of this compound are washed three times with anhydrous ether.

  • The product is then suction filtered and dried at 34°C in a vacuum oven.

  • The final product should be stored under a high purity dry nitrogen atmosphere.

b) Synthesis in an Aqueous Medium

For a more environmentally friendly and cost-effective approach, water can be used as the solvent for the reaction between pyridine and methyl chloride.

Experimental Protocol:

  • Pyridine and water are added to an alkylation still in a molar ratio of pyridine to water of approximately 1:1.10.

  • The mixture is heated to a temperature between 50-90°C.

  • Methyl chloride is slowly fed into the reactor over a period of 6 hours, with the molar ratio of pyridine to methyl chloride being 1:1.05.

  • The reaction is maintained at a pressure of 0-0.70 MPa.

  • After the addition of methyl chloride is complete, the reaction mixture is incubated for an additional 10 hours under the same temperature and pressure conditions.

  • Upon completion, the aqueous solution of this compound can be used directly or the product can be isolated by evaporation of water.

Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and efficient methylating agent for the synthesis of quaternary ammonium salts.

Experimental Protocol:

  • In a round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel, place pyridine.

  • Cool the flask in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the pyridine while maintaining the temperature of the reaction mixture. The reaction is exothermic.

  • After the addition is complete, the mixture is stirred for an additional period at room temperature or with gentle heating to ensure the reaction goes to completion.

  • The resulting 1-methylpyridinium methyl sulfate is then typically subjected to anion exchange to yield this compound. This can be achieved by reacting the methyl sulfate salt with a source of chloride ions, such as a concentrated solution of sodium chloride or through an ion-exchange resin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound for easy comparison.

ParameterMethod 1a: Pressure ReactorMethod 1b: Aqueous MediumMethod 2: Dimethyl Sulfate
Starting Materials Pyridine, Methyl ChloridePyridine, Methyl Chloride, WaterPyridine, Dimethyl Sulfate
Molar Ratio (Pyridine:Reagent) 1: excess (10% stoich. excess pyridine)1 : 1.05 (Pyridine:Methyl Chloride)Typically near equimolar
Solvent NoneWaterNone (or inert solvent)
Temperature Room Temperature50 - 90 °CCooled initially, then RT or gentle heat
Pressure Autogenous0 - 0.70 MPaAtmospheric
Reaction Time ~48 hours~16 hours (6h addition + 10h incubation)Varies, typically a few hours
Yield 46%Up to 98%High (specific yield for chloride salt depends on anion exchange)

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound Pyridine Pyridine Product This compound Pyridine->Product + MethylatingAgent Methylating Agent (e.g., CH3Cl, (CH3)2SO4) MethylatingAgent->Product + ChlorideIon Cl-

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Measure Reactants (Pyridine, Methylating Agent) Mixing Combine Reactants & Solvent Reactants->Mixing Solvent Prepare Solvent (if any) Solvent->Mixing Heating Heat/Stir under Controlled Conditions Mixing->Heating Monitoring Monitor Reaction (e.g., TLC, GC) Heating->Monitoring Isolation Isolate Crude Product (Filtration/Evaporation) Monitoring->Isolation Washing Wash with Solvent (e.g., Diethyl Ether) Isolation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product (NMR, MS, MP) Drying->Characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

physical and chemical properties of 1-Methylpyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylpyridinium chloride (CAS No: 7680-73-1). It is a quaternary ammonium salt that serves as a versatile building block in organic synthesis and has applications in various fields, including as a catalyst and a precursor for ionic liquids.[1] This document summarizes its key physicochemical data, details experimental protocols for its synthesis and analysis, and explores its known biological activities, with a particular focus on distinguishing its properties from the structurally related neurotoxin, 1-methyl-4-phenylpyridinium (MPP+). All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[2] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2][3] The compound is soluble in polar solvents such as water and methanol.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₈ClN
Molecular Weight 129.59 g/mol
CAS Number 7680-73-1
Appearance White to off-white crystalline solid[2]
Melting Point 144 °C[2]
Boiling Point Decomposes before boilingN/A
Solubility Soluble in water and methanol (slightly)[2]
pKa (of Pyridine) 5.25 (for the conjugate acid, pyridinium)
Spectral Data

A patent for the synthesis of 1-alkyl pyridinium chlorides provides the following ¹H NMR data for this compound in CDCl₃ with TMS as a standard.

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.77 ppmd2HH-2, H-6 (ortho)
8.70 ppmt1HH-4 (para)
8.23 ppmt2HH-3, H-5 (meta)
4.87 ppms3HN-CH₃

Note: The specific coupling constants were not provided in the reference.

The mass spectrum of this compound would show the molecular ion of the cation, 1-methylpyridinium.

m/zInterpretation
94[M]⁺ (1-Methylpyridinium cation)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of pyridine with a methylating agent. A general and effective method involves the reaction of pyridine with methyl chloride.

Materials:

  • Pyridine

  • Methyl chloride

  • Water (as solvent)

  • Reaction vessel (alkylation still)

Procedure:

  • Charge the alkylation still with pyridine and water in a molar ratio of approximately 1:1.10.

  • Heat the mixture to a temperature between 50-90 °C.

  • Slowly introduce methyl chloride into the reaction vessel. The molar ratio of pyridine to methyl chloride should be approximately 1:1.05.

  • Maintain the reaction pressure between 0 and 0.70 MPa.

  • Continue feeding methyl chloride for approximately 6 hours.

  • After the addition of methyl chloride is complete, maintain the reaction mixture at temperature for an additional 10 hours to ensure the reaction goes to completion.

  • Upon completion, the resulting solution contains this compound. The product can be isolated by removal of the solvent under reduced pressure.

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.

G Synthesis of this compound Pyridine Pyridine ReactionVessel Alkylation Still (50-90°C, 0-0.70 MPa) Pyridine->ReactionVessel MethylChloride Methyl Chloride MethylChloride->ReactionVessel Solvent Water (Solvent) Solvent->ReactionVessel Reaction Quaternization Reaction (16 hours) ReactionVessel->Reaction Product This compound Solution Reaction->Product

A flowchart illustrating the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a stable compound under normal conditions. Its primary reactivity involves the pyridinium cation. It can participate in various chemical reactions, including:

  • Nucleophilic Addition: The pyridinium ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

  • Reduction: The pyridinium ring can be reduced to form piperidine derivatives.

Its applications are diverse and include:

  • Catalysis: Used as a phase-transfer catalyst in organic synthesis.[1]

  • Ionic Liquids: The 1-methylpyridinium cation is a common component of ionic liquids.

  • Precursor for other compounds: It serves as a starting material for the synthesis of a variety of other pyridinium derivatives with applications in pharmaceuticals and agrochemicals.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is a subject of interest, particularly in the context of neurobiology. It is crucial to distinguish between the effects of the 1-methylpyridinium cation itself and its more notorious, structurally similar relative, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

The Distinction from MPP+

MPP+ is a potent neurotoxin known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease.[4] The toxicity of MPP+ is primarily attributed to its ability to inhibit Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[5]

While this compound contains the 1-methylpyridinium cation, it lacks the 4-phenyl substituent that is critical for the high-affinity uptake into dopaminergic neurons via the dopamine transporter (DAT) and the subsequent potent inhibition of mitochondrial respiration that characterizes MPP+ toxicity.

Potential Neurotoxicity and Signaling

Although significantly less toxic than MPP+, high concentrations of the 1-methylpyridinium ion may still exert some level of mitochondrial stress. The proposed pathway for MPP+-induced neurotoxicity, which may be partially relevant for very high concentrations of 1-methylpyridinium, is illustrated below.

G Proposed Signaling Pathway for Pyridinium-Induced Mitochondrial Dysfunction MP 1-Methylpyridinium Ion (High Concentration) Mito Mitochondrion MP->Mito Accumulation ComplexI Complex I Inhibition Mito->ComplexI ATP ATP Depletion ComplexI->ATP ROS Increased ROS Production ComplexI->ROS CellDeath Apoptotic Cell Death ATP->CellDeath ROS->CellDeath

A diagram of the potential mitochondrial toxicity pathway.
Potential Neuroprotective Effects

In contrast to the potential for toxicity at high concentrations, recent research has suggested that N-methylpyridinium, the cation of the title compound, may exhibit neuroprotective properties. A 2024 study demonstrated that N-methylpyridinium can protect human glioblastoma cells from LPS-induced neuroinflammation. The study found that N-methylpyridinium treatment suppressed the expression of the reactive astrocyte marker GFAP and inhibited the LPS-induced inflammatory response. This suggests a potential role for 1-methylpyridinium in mitigating neuroinflammatory processes.

Conclusion

This compound is a valuable chemical compound with a range of applications in synthetic chemistry. Its physical and chemical properties are well-characterized, although detailed spectral data in a consolidated format can be challenging to find. While the 1-methylpyridinium cation is a core component of the potent neurotoxin MPP+, it lacks the key structural feature responsible for high-potency neurotoxicity. Emerging research suggests that at lower, physiologically relevant concentrations, the 1-methylpyridinium ion may even possess neuroprotective and anti-inflammatory properties. Further research is warranted to fully elucidate the biological roles of this compound and its potential applications in drug development, distinguishing its effects from those of its more toxic analogue.

References

An In-depth Technical Guide to 1-Methylpyridinium Chloride (CAS 7680-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyridinium chloride, a quaternary ammonium salt with significant applications in chemical synthesis and as a reference compound in neurological research. This document covers its physicochemical properties, synthesis protocols, key applications, and its structural relationship to the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

Physicochemical and Safety Data

This compound is a white, crystalline, and hygroscopic solid soluble in polar solvents.[1] It is stable under recommended storage conditions but should be handled in an inert atmosphere.[2][3] As a quaternary ammonium salt, it serves as a versatile precursor and catalyst.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7680-73-1[4]
Molecular Formula C₆H₈ClN[4]
Molecular Weight 129.59 g/mol [4]
Appearance White to almost white crystalline powder[1]
Melting Point 138.0 - 144.0 °C
Boiling Point 179 °C (lit.)[2]
Flash Point 70 °C (lit.)[2]
Solubility Soluble in water[1]
InChI Key QAIGYXWRIHZZAA-UHFFFAOYSA-M[2]
Storage Room temperature, under inert gas, protect from moisture[3]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReference(s)
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis and Chemical Reactions

The primary method for synthesizing this compound is through the direct N-alkylation of pyridine, a classic Sₙ2 reaction known as the Menshutkin reaction.[5]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Pyridine Pyridine PressureVessel Sealed Pressure Vessel Pyridine->PressureVessel + MeCl Chloromethane MeCl->PressureVessel Temp Room Temperature (~2 days) PressureVessel->Temp Reaction Wash Wash with Anhydrous Ether Temp->Wash Resulting Mixture Filter Suction Filtration Wash->Filter Dry Vacuum Drying (34 °C) Filter->Dry Product This compound (White, Hygroscopic Crystals) Dry->Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Pyridine and Chloromethane[6]

This protocol is adapted from a patented method for the synthesis of 1-alkyl pyridinium chlorides.

  • Materials:

    • Pyridine (10% stoichiometric excess)

    • Chloromethane (liquified)

    • Anhydrous ether

    • Dry ice-acetone bath

    • Parr pressure reaction apparatus (or similar sealed pressure vessel)

    • Vacuum oven

  • Procedure:

    • Chill the inner glass container of the pressure reaction apparatus containing a 10% stoichiometric excess of pyridine.

    • Liquify chloromethane in a cold trap using a dry ice-acetone bath.

    • Directly add the liquified chloromethane to the pre-cooled reaction vessel containing the pyridine.

    • Seal the pressure reaction apparatus securely.

    • Allow the reaction mixture to stand for approximately 2 days at room temperature.

    • After the reaction period, carefully vent and open the apparatus. White, hygroscopic crystals of this compound should be present.

    • Wash the resulting crystals three times with anhydrous ether to remove unreacted starting materials.

    • Collect the product via suction filtration.

    • Dry the crystals at 34 °C in a vacuum oven.

    • Store the final product under a dry, inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature.

  • Expected Yield: ~46%

  • Characterization (as reported in the patent):

    • Melting Point: 146-148 °C

    • ¹H NMR (CDCl₃, Me₄Si): δ 4.87 (s, 3 protons), δ 8.23 (t, 2 protons), δ 8.70 (t, 1 proton), δ 9.77 (d, 2 protons).

Applications in Research and Development

Precursor for Ionic Liquids

This compound is a foundational building block for a class of materials known as ionic liquids (ILs).[6] ILs are salts with melting points below 100 °C, exhibiting properties like low vapor pressure, high thermal stability, and tunable solvency.[7] The 1-methylpyridinium cation can be paired with various anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide) via metathesis reactions to create ILs with specific properties for applications in:

  • Catalysis and organic synthesis[7]

  • Electrochemistry (as electrolytes)

  • Biomass processing[7]

  • Drug delivery systems[7]

Role in Neurological Research (as a Structural Analogue)

While this compound itself does not have a well-defined biological mechanism of action, it is a crucial reference standard in the study of Parkinson's disease.[1][8] Its significance stems from its close structural similarity to the potent dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and is widely used to create experimental models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[9][10]

Due to this relationship, this compound is often used as a non-toxic or less-toxic control compound in experiments designed to elucidate the mechanisms of MPP+ toxicity.[9]

Mechanism of Action of the Related Neurotoxin MPP+

The neurotoxic pathway of MPP+ is a multi-step process that leads to the selective death of dopamine-producing neurons. Understanding this pathway is essential for researchers using this compound as a comparative tool. The process involves cellular uptake, mitochondrial accumulation, and the induction of oxidative stress and apoptosis.[1][10]

G cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MPP_int Intracellular MPP+ DAT->MPP_int MPP_mito MPP+ (Accumulated) MPP_int->MPP_mito Active Transport & Concentration ETC1 Complex I (NADH Dehydrogenase) MPP_mito->ETC1 Inhibition ATP ATP ETC1->ATP Leads to Depletion ROS Reactive Oxygen Species (ROS)↑ ETC1->ROS Leads to Generation ETC Electron Transport Chain Caspase Caspase Activation ATP->Caspase Depletion Contributes to ROS->Caspase Induces Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Neurotoxicity pathway of MPP+, a key analogue of this compound.
Key Steps in MPP+ Neurotoxicity:

  • Selective Uptake: MPP+, being a charged molecule, is actively transported into dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for its specific toxicity to this neuronal population.[1]

  • Mitochondrial Accumulation: Once inside the neuron, MPP+ is further concentrated within the mitochondria, driven by the mitochondrial membrane potential.[1]

  • Inhibition of Complex I: Inside the mitochondria, MPP+ potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[1][11]

  • ATP Depletion & Oxidative Stress: This inhibition disrupts oxidative phosphorylation, leading to a severe drop in cellular ATP levels. Simultaneously, the dysfunctional electron transport chain generates a high level of reactive oxygen species (ROS), such as superoxide radicals.[11][12]

  • Apoptotic Cascade: The combination of energy failure (ATP depletion) and high oxidative stress triggers downstream apoptotic pathways, including the activation of caspases, leading to programmed cell death.[13][14]

Summary

This compound (CAS 7680-73-1) is a valuable chemical for both synthetic and biological research. Its utility as a precursor for designing ionic liquids offers broad applications in materials science and green chemistry. In the life sciences, its structural similarity to the neurotoxin MPP+ makes it an indispensable tool for researchers in drug development and neuroscience, particularly those investigating the molecular mechanisms of Parkinson's disease. Proper handling and storage are critical due to its toxicity and hygroscopic nature.

References

An In-depth Technical Guide to the Solubility of 1-Methylpyridinium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyridinium chloride, a quaternary ammonium salt, is a versatile compound with applications in various fields, including as a precursor for ionic liquids, a catalyst in organic synthesis, and in the development of pharmaceutical and agrochemical products.[1] Its efficacy in these applications is often intrinsically linked to its solubility in different organic solvents. Understanding the solubility profile of this compound is therefore critical for process optimization, formulation development, and ensuring reaction efficiency.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to be a valuable resource for researchers and professionals, offering both a summary of available solubility data and a detailed experimental protocol for its determination.

Quantitative Solubility Data

The precise quantitative solubility of this compound in many organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative data. It is important to note that the solubility of ionic liquids is highly dependent on factors such as temperature, the presence of impurities (especially water), and the specific isomeric form of the solvent.

Organic SolventTemperature (°C)Solubility ( g/100g of solvent)Notes
Methanol25Soluble[2]Quantitative data not readily available.
Ethanol25Data Not AvailableExpected to be soluble due to its polar nature.
Acetonitrile25Data Not Available-
Acetone25Data Not Available-
Dimethylformamide (DMF)25Data Not Available-
Dimethyl Sulfoxide (DMSO)25Data Not AvailableGenerally, salts of organic compounds may have limited solubility in DMSO.[3]

Note: The lack of specific quantitative data highlights a research gap and underscores the importance of the experimental protocol provided in this guide.

Factors Influencing Solubility

The solubility of pyridinium-based ionic liquids like this compound is governed by several factors:

  • Polarity of the Solvent: As a salt, this compound is inherently polar and tends to be more soluble in polar solvents. The principle of "like dissolves like" is a key determinant of its solubility.

  • Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the chloride anion can significantly influence solubility.

  • Lattice Energy: The energy required to break the crystal lattice of the solid this compound must be overcome by the solvation energy for dissolution to occur.

  • Temperature: While not extensively documented for this specific compound, the solubility of solids in liquids generally increases with temperature.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[4][5] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Temperature probe

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with airtight seals

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Sample Preparation: Dry the this compound in a vacuum oven at a suitable temperature to remove any residual moisture, which can significantly affect solubility.

  • Saturation:

    • Add an excess amount of the dried this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled heating.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant, monitored temperature. Continuous agitation is necessary to facilitate the dissolution process.

  • Sample Withdrawal:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in a drying oven. The temperature should be set below the decomposition temperature of this compound and the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

    • Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

    • Solubility ( g/100g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

Diagram of Experimental Workflow

experimental_workflow Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep_solid Dry 1-Methylpyridinium Chloride saturate Add Excess Solid to Solvent in a Sealed Vial prep_solid->saturate prep_solvent Select & Prepare Organic Solvent prep_solvent->saturate equilibrate Equilibrate at Constant Temperature with Agitation saturate->equilibrate settle Cease Agitation and Allow Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with a Syringe settle->withdraw filter Filter into a Pre-weighed Vial withdraw->filter weigh_solution Weigh Vial with Saturated Solution filter->weigh_solution evaporate Evaporate Solvent in Drying Oven weigh_solution->evaporate weigh_solute Weigh Vial with Dry Solute evaporate->weigh_solute calculate Calculate Solubility (g/100g solvent) weigh_solute->calculate

References

An In-depth Technical Guide to the Stability and Degradation of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyridinium chloride, a quaternary ammonium compound, is of significant interest in pharmaceutical sciences, often as a counter-ion or a degradation product of active pharmaceutical ingredients. A thorough understanding of its stability and degradation profile is crucial for drug development, formulation, and ensuring the safety and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the analytical methodologies for its assessment. The information presented herein is compiled from scientific literature and is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and slightly soluble in methanol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7680-73-1[1]
Molecular Formula C6H8ClN[1]
Molecular Weight 129.59 g/mol [1]
Melting Point 144 °C[2]
Solubility Soluble in water, slightly soluble in methanol[2]
Appearance White to off-white solid[2]

Stability Profile

This compound is generally considered stable under recommended storage conditions, which include keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[3] However, like many organic molecules, it can be susceptible to degradation under various stress conditions.

Hydrolytic Stability
Thermal Stability

Thermal degradation of pyridinium salts can occur at elevated temperatures. While specific thermogravimetric analysis (TGA) data for this compound is not extensively published, studies on similar ionic liquids, such as 1-butyl-1-methylpyrrolidinium chloride, suggest potential degradation pathways. These include Hofmann elimination and nucleophilic substitution (Sₙ2) reactions.[4] For this compound, an Sₙ2 attack by the chloride anion on the methyl group could potentially lead to the formation of methyl chloride and pyridine.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photolabile compounds. Studies on the photodissociation of the N-methylpyridinium ion in the gas phase have shown that it can degrade upon UV irradiation.[5] In the context of pharmaceutical preparations, photostability testing is crucial to determine appropriate packaging and storage conditions.

Degradation Pathways

The primary documented degradation pathway leading to the formation of this compound is from the hydrolysis of more complex molecules, such as pralidoxime chloride.

Degradation of Pralidoxime Chloride

In concentrated acidic solutions, pralidoxime chloride undergoes a series of reactions that ultimately yield this compound as a stable end product.[3] The proposed pathway involves dehydration of pralidoxime to a nitrile, followed by hydrolysis to a carboxamide and then a carboxylic acid derivative, which is subsequently decarboxylated.[3]

G Pralidoxime Pralidoxime Chloride Nitrile 2-Cyano-1-methyl- pyridinium chloride Pralidoxime->Nitrile Dehydration (OH⁻ catalyzed) Carboxamide 2-Carboxamido-1-methyl- pyridinium chloride Nitrile->Carboxamide Hydrolysis CarboxylicAcid 2-Carboxy-1-methyl- pyridinium chloride Carboxamide->CarboxylicAcid Hydrolysis Methylpyridinium 1-Methylpyridinium chloride CarboxylicAcid->Methylpyridinium Decarboxylation

Figure 1: Proposed degradation pathway of pralidoxime chloride to this compound in acidic solution.[3]

Experimental Protocols for Stability and Degradation Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Forced Degradation Protocol

Forced degradation studies should be performed on a single batch of this compound.[6][7] The extent of degradation should be targeted to be between 5-20% to ensure the formation of primary degradation products without over-stressing the molecule.[6][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water) Prepare stock solution of this compound (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water)->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water)->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water)->Oxidation Thermal Thermal Stress (e.g., 60°C, solid state) Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water)->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prepare stock solution\nof this compound\n(e.g., 1 mg/mL in water)->Photo Neutralize acid/base samples Neutralize acid/base samples Acid->Neutralize acid/base samples Base->Neutralize acid/base samples Oxidation->Neutralize acid/base samples Thermal->Neutralize acid/base samples Photo->Neutralize acid/base samples Analyze by Stability-Indicating\nAnalytical Method (e.g., HPLC) Analyze by Stability-Indicating Analytical Method (e.g., HPLC) Neutralize acid/base samples->Analyze by Stability-Indicating\nAnalytical Method (e.g., HPLC) Characterize Degradation Products\n(e.g., LC-MS, NMR) Characterize Degradation Products (e.g., LC-MS, NMR) Analyze by Stability-Indicating\nAnalytical Method (e.g., HPLC)->Characterize Degradation Products\n(e.g., LC-MS, NMR)

Figure 2: General workflow for forced degradation studies of this compound.
Hydrolytic Stability Study

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

  • Stress Conditions: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

  • Sampling: Withdraw aliquots at various time points.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation Study
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Stress Conditions: Store the solution at room temperature for a defined period.

  • Sampling and Analysis: Withdraw aliquots at various time points and analyze using a validated stability-indicating HPLC method.

Thermal Degradation Study
  • Sample Preparation: Place the solid this compound in a stability chamber.

  • Stress Conditions: Expose the sample to an elevated temperature (e.g., 60°C) for a defined period.

  • Sampling and Analysis: At various time points, dissolve a portion of the solid in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Photostability Study
  • Sample Preparation: Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines.

  • Control: Protect a parallel set of samples from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

Table 2: Example HPLC Method Parameters for Analysis of Pralidoxime and Related Pyridinium Compounds

ParameterConditionReference
Column Reversed-phase C18 or Silica Gel[8][9]
Mobile Phase Acetonitrile:Water with modifiers (e.g., tetraethylammonium chloride, acetic acid, or phosphoric acid)[8][9]
Detection UV at 270 nm[9]
Flow Rate Typically 1.0 mL/min
Temperature Ambient

The development of a robust stability-indicating method would involve optimizing these parameters to achieve adequate separation of this compound from any potential degradation products generated during forced degradation studies.

Identification of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for safety assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the molecular weights of degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products.[3]

Conclusion

This compound is a chemically stable compound under standard storage conditions. However, it has the potential to degrade under hydrolytic, oxidative, thermal, and photolytic stress. A comprehensive understanding of its stability profile and degradation pathways, as outlined in this guide, is critical for its application in the pharmaceutical industry. The implementation of robust forced degradation studies and the development of validated stability-indicating analytical methods are paramount to ensure the quality, safety, and efficacy of drug products containing or degrading to this compound. Further research to quantify the degradation kinetics under various stress conditions would be beneficial for a more complete understanding of its stability.

References

1-Methylpyridinium Chloride: A Technical Guide to its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylpyridinium chloride ([C1Py][Cl]) is a quaternary ammonium salt that exhibits a significant affinity for atmospheric moisture. This inherent hygroscopicity is a critical parameter for consideration in its handling, storage, and application, particularly in the pharmaceutical and chemical synthesis sectors where water content can influence reaction kinetics, product stability, and formulation performance. This technical guide provides a comprehensive overview of the hygroscopic behavior of this compound, including qualitative and quantitative aspects of its water sorption. Detailed experimental protocols for characterization and data-driven visualizations are presented to offer a thorough understanding for research, development, and quality control purposes.

The Nature of Hygroscopicity in Pyridinium Salts

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. For ionic liquids and salts like this compound, this phenomenon is primarily driven by the strong interactions between water molecules and the constituent ions. The chloride anion (Cl⁻), in particular, plays a dominant role in the water sorption capacity of pyridinium-based ionic liquids due to its high charge density and ability to form hydrogen bonds.[1][2] The cation, in this case, 1-methylpyridinium, also contributes to the overall hygroscopic nature.[3][4][5]

The interaction with water can range from the adsorption of a thin layer of moisture on the crystal surface to the absorption of significant amounts of water, potentially leading to deliquescence—the process where a solid dissolves in the absorbed water to form a saturated solution. Understanding the critical relative humidity (RH) at which deliquescence occurs is vital for defining appropriate storage and handling conditions.

Quantitative Analysis of Water Sorption

Table 1: Representative Water Sorption Isotherm Data for this compound at 25°C

Relative Humidity (%)Water Content (% w/w) - SorptionWater Content (% w/w) - Desorption
00.00.5
100.81.2
201.52.0
302.53.0
404.04.5
506.06.5
609.09.5
7015.015.5
8025.0 (Deliquescence likely)25.5
90>35.0>35.5

Note: This data is illustrative and intended to represent the expected hygroscopic behavior. Actual values should be confirmed by experimental analysis.

Experimental Protocols for Hygroscopicity Assessment

To accurately quantify the hygroscopic nature of this compound, several established analytical techniques can be employed. The following sections detail the methodologies for two primary methods.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7][8]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. Plotting the equilibrium water content against the relative humidity generates the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance. It can be used to quantify the amount of water absorbed by this compound after exposure to specific humidity conditions.[9]

Methodology:

  • Sample Exposure: Samples of this compound are placed in controlled humidity chambers (desiccators containing saturated salt solutions to maintain a specific RH) for a defined period (e.g., 24 or 48 hours) to reach equilibrium.

  • Titration: A precisely weighed amount of the exposed sample is then introduced into the Karl Fischer titrator.

  • Water Content Determination: The titrator uses an iodine-based reagent to react stoichiometrically with the water present in the sample. The amount of reagent consumed is directly proportional to the water content, which is then calculated and typically expressed as a percentage by weight.

  • Kinetic Studies: By analyzing samples at different time points of exposure, the kinetics of water sorption can be determined.[9]

Visualizing Experimental Workflows and Concepts

Dynamic Vapor Sorption (DVS) Experimental Workflow

The following diagram illustrates the logical flow of a typical DVS experiment to determine the hygroscopicity of a sample.

DVS_Workflow start Start prep Sample Preparation (Weigh ~10 mg of [C1Py][Cl]) start->prep dry Initial Drying (0% RH, N2 flow until mass is stable) prep->dry sorption_step Increase RH (e.g., 10% increments) dry->sorption_step equilibrate_sorp Equilibrate Sample (dm/dt < threshold) sorption_step->equilibrate_sorp Set RH record_sorp Record Mass (Sorption) equilibrate_sorp->record_sorp check_sorp_end RH = 90%? record_sorp->check_sorp_end check_sorp_end->sorption_step No desorption_step Decrease RH (e.g., 10% increments) check_sorp_end->desorption_step Yes equilibrate_desorp Equilibrate Sample (dm/dt < threshold) desorption_step->equilibrate_desorp Set RH record_desorp Record Mass (Desorption) equilibrate_desorp->record_desorp check_desorp_end RH = 0%? record_desorp->check_desorp_end check_desorp_end->desorption_step No plot Generate Sorption/Desorption Isotherm check_desorp_end->plot Yes end End plot->end

Figure 1: DVS Experimental Workflow
Water Sorption Mechanism on this compound

This diagram illustrates the conceptual mechanism of water molecule interaction with the ionic structure of this compound.

Water_Sorption_Mechanism C1Py_ion [C1Py]⁺ Cl_ion Cl⁻ H2O_1 H₂O H2O_1->Cl_ion Adsorption (H-Bonding) H2O_2 H₂O H2O_2->Cl_ion H2O_3 H₂O H2O_3->C1Py_ion Weak Interaction

Figure 2: Water Sorption Mechanism

Implications for Handling, Storage, and Application

The hygroscopic nature of this compound necessitates specific handling and storage protocols to maintain its quality and performance.

  • Storage: The compound should be stored in a tightly sealed container in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon).

  • Handling: When handling, exposure to ambient air should be minimized. The use of a glove box or a dry room is recommended, especially for applications sensitive to water content.

  • Pharmaceutical Formulations: In drug development, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its flowability, compressibility, and dissolution rate. For hygroscopic substances like this compound, formulation strategies may need to incorporate desiccants in packaging or the use of less hygroscopic salt forms if possible.

  • Chemical Synthesis: In chemical reactions, the presence of water can act as a nucleophile, a base, or a solvent, potentially leading to side reactions, reduced yields, or catalyst deactivation. Therefore, the water content of this compound should be carefully controlled when used as a reactant, catalyst, or solvent.

Conclusion

This compound is a hygroscopic compound, a property that is critical to understand and manage for its effective use in scientific and industrial applications. This technical guide has provided an overview of its water-absorbing characteristics, detailed experimental methods for its quantification, and visual aids to conceptualize the processes involved. While specific quantitative data for this compound requires dedicated experimental investigation, the provided information, based on the behavior of analogous pyridinium salts, serves as a valuable resource for researchers, scientists, and drug development professionals. Proper attention to the handling and storage conditions outlined herein will ensure the integrity and performance of this compound in various applications.

References

An In-depth Technical Guide to 1-Methylpyridinium Chloride: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyridinium chloride, a quaternary ammonium salt, has a long history in the field of organic chemistry. While its initial discovery is rooted in the foundational studies of pyridine chemistry in the late 19th century, its relevance has persisted, finding applications as a precursor in the synthesis of various compounds and as a model for studying the biological activities of other pyridinium-based molecules. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthesis protocols, and the known biological activities of this compound, with a particular focus on its relationship to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and neuropharmacology.

Discovery and History

The precise first synthesis of this compound is not definitively documented, as its preparation is a straightforward quaternization of pyridine, a reaction type explored by chemists in the late 19th century following the isolation and characterization of pyridine itself. The groundwork for understanding such compounds was laid by scientists like Sir William Ramsay, who extensively studied pyridine and its derivatives in the 1870s. The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, which details the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, provides the classical chemical framework for the synthesis of this compound.

Historically, this compound has been of interest for several reasons. It is a known degradation product of the cholinesterase reactivator, pralidoxime (2-PAM), particularly in acidic solutions. This has implications for the stability and formulation of pralidoxime-containing pharmaceuticals.[1] Furthermore, its structural similarity to the potent neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP which induces Parkinson's-like symptoms, has led to its use as a comparative model in toxicological studies.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Menshutkin reaction, involving the N-alkylation of pyridine with a methylating agent. Variations of this method exist, primarily differing in the choice of solvent and methylating agent.

General Synthesis Workflow

The synthesis of this compound from pyridine and methyl chloride can be summarized by the following workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Pyridine Pyridine ReactionVessel Reaction in Solvent (e.g., Water or Acetonitrile) Pyridine->ReactionVessel MethylChloride Methyl Chloride MethylChloride->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing with Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis in an Aqueous Medium

This protocol is adapted from a patented method and offers a more environmentally benign approach using water as a solvent.[18]

  • Materials:

    • Pyridine

    • Methyl chloride

    • Water (deionized)

    • Reaction vessel (pressure-rated)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Charge the pressure-rated reaction vessel with pyridine and water in a molar ratio of approximately 1:1.10.

    • Seal the vessel and begin stirring. Heat the mixture to a temperature between 50-90°C.

    • Slowly introduce methyl chloride into the reaction vessel, maintaining a molar ratio of pyridine to methyl chloride of approximately 1:1.05. The introduction of methyl chloride is typically carried out over several hours.

    • Maintain the reaction temperature and a pressure of 0-0.70 MPa for an additional period (e.g., 10 hours) after the addition of methyl chloride is complete.

    • After the incubation period, cool the reaction mixture to room temperature.

    • The product, this compound, can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis in an Organic Solvent (Menshutkin Reaction)

This protocol is a classic example of the Menshutkin reaction.

  • Materials:

    • Pyridine (anhydrous)

    • Methyl iodide or dimethyl sulfate (as a methylating agent)

    • Acetonitrile (anhydrous)

    • Diethyl ether (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous pyridine and anhydrous acetonitrile.

    • With stirring, add the methylating agent (e.g., methyl iodide) dropwise to the pyridine solution. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the 1-Methylpyridinium salt.

    • Collect the solid product by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

ProtocolMethylating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1Methyl chlorideWater50-9016up to 98[18]
2Methyl iodideAcetonitrileReflux2-4>90General Menshutkin
-ChloromethaneNone (neat)Room Temp. (2 days)4846US4115390A
-Dimethyl sulfateNone (neat)--High[19]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₆H₈ClN[20]
Molecular Weight129.59 g/mol [20]
AppearanceWhite to off-white crystalline solid[21]
Melting Point146-148 °CUS4115390A
SolubilitySoluble in water and polar organic solvents[19]
¹H NMR (CDCl₃, δ)
N-CH₃ (singlet)~4.87 ppmUS4115390A
H-2, H-6 (doublet)~9.77 ppmUS4115390A
H-4 (triplet)~8.70 ppmUS4115390A
H-3, H-5 (triplet)~8.23 ppmUS4115390A

Biological Activity and Signaling Pathways

While this compound itself does not have a well-defined, potent biological activity, its structural similarity to the neurotoxin MPP+ makes it a compound of interest in neurotoxicology. The biological effects of this compound are best understood in the context of the mechanisms of MPP+ toxicity.

Relationship to MPP+ and Neurotoxicity

MPP+ is a potent and selective neurotoxin that targets dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome.[5][7][10][12][15] The primary mechanism of MPP+ toxicity involves its uptake into mitochondria, where it inhibits Complex I of the electron transport chain.[1][4][6][9][11][13][14][16][22][23] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[3][4][7][10]

While this compound is significantly less potent than MPP+, studies on related pyridinium compounds suggest that it may exert a similar, albeit much weaker, inhibitory effect on mitochondrial respiration. The lack of the 4-phenyl substituent in this compound dramatically reduces its affinity for the dopamine transporter, thus limiting its selective accumulation in dopaminergic neurons and its overall toxicity.

Proposed Signaling Pathway of Pyridinium-Induced Neurotoxicity

Based on the well-established mechanism of MPP+ toxicity, a proposed signaling pathway for pyridinium-induced neurotoxicity, which may be partially relevant for this compound at high concentrations, is depicted below.

G cluster_extracellular Extracellular Space cluster_cell Dopaminergic Neuron MPP 1-Methylpyridinium Cation DAT Dopamine Transporter (DAT) MPP->DAT Uptake Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation ComplexI Complex I ROS Reactive Oxygen Species (ROS) Generation Mitochondrion->ROS Inhibition ATP_depletion ATP Depletion Mitochondrion->ATP_depletion Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis ATP_depletion->Apoptosis OxidativeStress->Apoptosis

Caption: Proposed signaling pathway of pyridinium-induced neurotoxicity.

Conclusion

This compound remains a compound of interest due to its historical significance, its role as a synthetic precursor, and its utility as a model compound in toxicological research. While its own biological activity is limited, its structural relationship to the potent neurotoxin MPP+ provides a valuable framework for understanding the mechanisms of pyridinium-induced neurotoxicity. The straightforward synthesis of this compound continues to make it an accessible tool for researchers in various fields of chemistry and biology. This guide has provided a comprehensive overview of its discovery, synthesis, and biological relevance, intended to support further research and development in related areas.

References

Methodological & Application

The Versatile Role of 1-Methylpyridinium Chloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpyridinium chloride, a quaternary ammonium salt, has emerged as a valuable and versatile compound in the field of organic synthesis. Its utility primarily stems from its applications as a phase-transfer catalyst and as a precursor in the synthesis of ionic liquids. These applications offer significant advantages, including milder reaction conditions, improved yields, and enhanced selectivity, making it a substance of interest for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in facilitating reactions between immiscible phases and as a foundational component for creating novel reaction media.

Application Notes

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. This compound, being a quaternary ammonium salt, can act as an effective phase-transfer catalyst. The positively charged nitrogen atom of the 1-methylpyridinium cation can pair with an anion from the aqueous phase, such as a hydroxide or cyanide ion. This ion pair, now having a more lipophilic character due to the organic nature of the pyridinium ring, can migrate into the organic phase. In the organic phase, the anion is less solvated and therefore more reactive, allowing it to readily react with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

Key Advantages of this compound in PTC:

  • Enhanced Reaction Rates: By shuttling reactants between phases, the catalyst dramatically increases the rate of reaction.

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and atmospheric pressure, reducing energy consumption and the likelihood of side reactions.

  • Use of Inexpensive Reagents: It enables the use of simple and inexpensive inorganic bases and salts.

  • Green Chemistry: The use of water as a solvent and the potential for catalyst recycling align with the principles of green chemistry.

Precursor to Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, which make them attractive as alternative reaction media to traditional volatile organic compounds (VOCs). This compound serves as a readily available and cost-effective starting material for the synthesis of a variety of pyridinium-based ionic liquids. By exchanging the chloride anion with other anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), the physicochemical properties of the resulting ionic liquid can be tailored for specific applications in catalysis, electrochemistry, and materials science.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound in organic synthesis.

Protocol 1: Williamson Ether Synthesis of Benzyl Propyl Ether using this compound as a Phase-Transfer Catalyst

The Williamson ether synthesis is a classic method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The use of a phase-transfer catalyst allows this reaction to be carried out efficiently in a biphasic system.

Reaction Scheme:

Materials:

  • Benzyl alcohol

  • 1-Bromopropane

  • Sodium hydroxide (NaOH) pellets

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol (1.08 g, 10 mmol), 1-bromopropane (1.48 g, 12 mmol), and this compound (0.13 g, 1 mmol, 10 mol%).

  • Add 20 mL of toluene to the flask.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH in 8 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic.

  • With vigorous stirring, add the aqueous NaOH solution to the reaction flask.

  • Heat the reaction mixture to 80°C and maintain vigorous stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of deionized water.

  • Separate the organic layer and wash it sequentially with 20 mL of deionized water and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford benzyl propyl ether.

Quantitative Data:

ParameterValue
Catalyst Loading10 mol%
Reaction Temperature80°C
Reaction Time4-6 hours
Yield Typically 85-95%

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH MPC_Cl_aq 1-Methylpyridinium Chloride (MPC-Cl) NaOH->MPC_Cl_aq Provides OH⁻ NaCl NaCl MPC_OBn_org MPC-OBn MPC_Cl_aq->MPC_OBn_org Ion Exchange BnOH Benzyl Alcohol BnOH->MPC_OBn_org Deprotonation by OH⁻ PrBr 1-Bromopropane BnOPr Benzyl Propyl Ether PrBr->BnOPr BnOPr->MPC_Cl_aq Catalyst Regeneration MPC_OBn_org->BnOPr SN2 Attack on PrBr

Protocol 2: C-Alkylation of 2-Phenylacetonitrile using this compound

The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction. Phase-transfer catalysis provides a convenient and efficient method for this transformation using a solid or concentrated aqueous base.

Reaction Scheme:

Materials:

  • 2-Phenylacetonitrile

  • Iodoethane

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • This compound

  • Acetonitrile

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylacetonitrile (1.17 g, 10 mmol), powdered anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.13 g, 1 mmol, 10 mol%).

  • Add 20 mL of acetonitrile to the flask.

  • Heat the mixture to 50°C with vigorous stirring.

  • Slowly add iodoethane (1.87 g, 12 mmol) to the reaction mixture.

  • Continue stirring at 50°C for 3-5 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in 30 mL of diethyl ether and wash with 15 mL of deionized water, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValue
Catalyst Loading10 mol%
BaseK₂CO₃ (2 equivalents)
Reaction Temperature50°C
Reaction Time3-5 hours
Yield Typically 80-90%

C_Alkylation_Workflow start Start reactants Combine Phenylacetonitrile, K₂CO₃, and this compound in Acetonitrile start->reactants heat Heat to 50°C with Vigorous Stirring reactants->heat add_EtI Add Iodoethane heat->add_EtI react Stir at 50°C for 3-5 hours add_EtI->react cool_filter Cool and Filter Solid Salts react->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate workup Aqueous Workup (Ether/Water/Brine) concentrate->workup dry_evaporate Dry and Evaporate Solvent workup->dry_evaporate purify Purify Product (Distillation or Chromatography) dry_evaporate->purify end End Product purify->end

Conclusion

This compound is a readily accessible and effective compound for various applications in organic synthesis. Its utility as a phase-transfer catalyst allows for the efficient execution of a multitude of reactions under mild and environmentally friendly conditions. Furthermore, its role as a precursor to pyridinium-based ionic liquids opens avenues for the development of novel and sustainable reaction media. The protocols provided herein serve as a practical guide for researchers and professionals in drug development and other areas of chemical synthesis to harness the potential of this versatile pyridinium salt.

Application Notes and Protocols: 1-Methylpyridinium Chloride as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyridinium chloride (1-MePyCl), a quaternary ammonium salt, is a versatile compound with applications in organic synthesis.[1] While often utilized as a component of ionic liquids or as a precursor for more complex molecules, its inherent properties also allow it to function as a catalyst in various chemical transformations.[1] These applications primarily leverage its ability to act as a phase-transfer catalyst and to activate substrates through the formation of pyridinium intermediates. This document provides an overview of its catalytic applications, including detailed protocols for representative reactions and mechanistic insights.

Catalytic Applications

This compound is particularly relevant in reactions requiring the transfer of an anion from an aqueous or solid phase to an organic phase, a process known as phase-transfer catalysis (PTC). The pyridinium cation can form an ion pair with the reactant anion, facilitating its transport into the organic phase where the reaction occurs.

Phase-Transfer Catalyzed Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for the preparation of ethers from an alkoxide and an alkyl halide. In a biphasic system (e.g., aqueous/organic), a phase-transfer catalyst is essential to bring the alkoxide into the organic phase. While various quaternary ammonium salts can be used, this compound offers a readily available and effective option.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound as a phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • This compound (C₆H₈ClN)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) and this compound (1.3 g, 0.01 mol) in 50 mL of toluene.

  • Addition of Base: While stirring vigorously, add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of deionized water to the flask.

  • Addition of Alkyl Halide: Slowly add benzyl chloride (12.7 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with 2 x 50 mL of 5% aqueous NaOH solution to remove unreacted phenol, followed by 2 x 50 mL of deionized water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure benzyl phenyl ether.

Quantitative Data Summary:

Reactant AReactant BCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhenolBenzyl ChlorideThis compound10Toluene/Water80-904-6~85-95

Catalytic Cycle for Phase-Transfer Catalyzed Ether Synthesis

Williamson_Ether_Synthesis cluster_organic Organic Phase cluster_aqueous Aqueous Phase Reactants R-OH + R'-X Product R-O-R' Reactants->Product SN2 Reaction Catalyst_Org [MePy]⁺X⁻ Ion_Pair_Org [MePy]⁺RO⁻ Ion_Pair_Org->Reactants Base Na⁺OH⁻ Ion_Pair_Aq Na⁺RO⁻ Base->Ion_Pair_Aq Deprotonation Catalyst_Aq [MePy]⁺Cl⁻ Catalyst_Aq->Catalyst_Org Phase Transfer Ion_Pair_Aq->Ion_Pair_Org Anion Exchange

Caption: Phase-transfer catalysis cycle for Williamson ether synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. While often catalyzed by bases, pyridinium salts, particularly as ionic liquids, can promote this reaction. Although direct catalysis by simple this compound is not extensively documented, its role as a component in catalytic ionic liquid systems for similar transformations is known. The pyridinium cation can act as a Lewis acid to activate the carbonyl group, and the chloride anion can act as a weak base to facilitate the initial deprotonation of the active methylene compound.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid

This generalized protocol is based on procedures using functionalized pyridinium salts and can be adapted for this compound.[2]

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add this compound (0.65 g, 5 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The product can be further purified by recrystallization from ethanol to yield pure 2-cyano-3-phenylacrylic acid.

Quantitative Data Summary (Hypothetical):

Reactant AReactant BCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeMalononitrileThis compound50EthanolRoom Temp.2-4~70-80

Proposed Mechanism for Knoevenagel Condensation

Knoevenagel_Condensation cluster_workflow Reaction Workflow Start Reactants: Aldehyde (R-CHO) Active Methylene (CH₂(CN)₂) Activation Carbonyl Activation by [MePy]⁺ Start->Activation Deprotonation Deprotonation of Active Methylene by Cl⁻ Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Catalyst_Regen Catalyst Regeneration [MePy]⁺Cl⁻ Dehydration->Catalyst_Regen Catalyst_Regen->Activation Catalyst_Regen->Deprotonation

Caption: Proposed workflow for Knoevenagel condensation catalyzed by 1-MePyCl.

Safety Information

This compound is toxic if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a valuable and accessible catalyst for a range of organic reactions, most notably in phase-transfer catalysis. Its potential in other areas, such as condensation reactions, warrants further investigation. The protocols provided herein offer a starting point for researchers interested in exploring the catalytic applications of this versatile pyridinium salt.

References

Application Notes and Protocols: 1-Methylpyridinium Chloride as an Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpyridinium chloride (1-MPyCl) is a quaternary ammonium salt with the molecular formula C₆H₈ClN.[1] It presents as a white crystalline solid soluble in polar solvents, particularly water.[1] While a solid at room temperature, it is a key component and precursor in the formation of ionic liquids (ILs), a class of salts with low melting points (typically below 100°C).[1][2] The N-methylpyridinium cation is a common constituent in these "designer solvents," which are noted for their high thermal stability, low vapor pressure, and wide electrochemical windows.[1][2][3] These properties make 1-MPyCl and its derivatives valuable in diverse scientific fields, including organic synthesis, electrochemistry, and pharmaceutical research.[1][2]

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. It is crucial to handle this compound with appropriate safety measures, as it is toxic if swallowed and can cause skin and eye irritation.[4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₈ClN [1][4]
Molecular Weight 129.59 g/mol [4]
IUPAC Name 1-methylpyridin-1-ium chloride [4]
CAS Number 7680-73-1 [4]
Appearance White to off-white crystalline solid/powder [1]
Melting Point 138.0 to 144.0 °C [5]
Solubility Soluble in water [1][5]

| Purity | >98.0% |[6] |

Table 2: GHS Hazard and Precautionary Statements

GHS Statement Code Description Reference
Hazard H301 Toxic if swallowed [1][4]
Hazard H315 Causes skin irritation [1][4]
Hazard H319 Causes serious eye irritation [1][4]
Precautionary P264 Wash skin thoroughly after handling [4]
Precautionary P270 Do not eat, drink or smoke when using this product
Precautionary P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor
Precautionary P302 + P352 IF ON SKIN: Wash with plenty of water
Precautionary P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [4]

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant | |

Applications

Phase-Transfer Catalysis in Organic Synthesis

Pyridinium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in separate immiscible phases (e.g., solid-liquid or liquid-liquid).[7] 1-MPyCl can function in this capacity, where the N-methylpyridinium cation transports an anion from an aqueous or solid phase into an organic phase, where the reaction can proceed. This is particularly useful in reactions like the Williamson ether synthesis.[7] The general efficiency of pyridinium-based PTCs can be enhanced by substituents that increase the lipophilicity and stability of the cation.[7]

G cluster_0 Organic Phase cluster_1 Aqueous / Solid Phase RX Alkyl Halide (R-X) Reaction Reaction: [MPy]+OR'- + R-X -> R-OR' + [MPy]+X- RX->Reaction Product Ether Product (R-OR') Catalyst_Org [MPy]+X- MOR Alkoxide Salt (M+OR'-) Catalyst_Org->MOR Return to Aqueous Phase Reaction->Product Reaction->Catalyst_Org Catalyst Regeneration MX Byproduct Salt (M+X-) Catalyst_Aq [MPy]+OR'- MOR->Catalyst_Aq Anion Exchange Catalyst_Aq->Reaction Transport to Organic Phase

Caption: Catalytic cycle for a phase-transfer catalyzed Williamson ether synthesis.

Precursor for Ionic Liquids in Electrochemistry

The N-methylpyridinium cation is a fundamental component for creating ionic liquids used in electrochemical applications such as batteries and electric double-layer capacitors (EDLCs).[1][8] These ILs are desirable as electrolytes due to their wide electrochemical window, non-flammability, and high ionic conductivity, which contribute to the safety and performance of energy storage devices.[2][8] The properties of the final ionic liquid can be tuned by pairing the 1-methylpyridinium cation with different anions.

G A This compound B Forms Tunable Ionic Liquids (with various anions) A->B C1 High Thermal Stability B->C1 C2 Wide Electrochemical Window B->C2 C3 Low Volatility & Flammability B->C3 D Advanced Electrolytes C1->D C2->D C3->D E1 High-Performance Batteries D->E1 E2 Electric Double-Layer Capacitors (Supercapacitors) D->E2

Caption: Logical pathway from 1-MPyCl properties to electrochemical applications.

Intermediate in Pharmaceutical and Chemical Synthesis

This compound serves as a versatile starting material for the synthesis of more complex pyridinium compounds used in materials science and the pharmaceutical industry.[1] Its derivatives are being explored for applications in drug formulation and delivery systems.[1][2] Notably, 1-MPyCl is a known degradation product of Pralidoxime chloride, a drug used to combat poisoning from nerve agents by reactivating acetylcholinesterase.[5] Some functionalized 5-methylpyridinium derivatives have also shown potential as antibacterial agents.

G cluster_synthesis Synthesis cluster_application As a Precursor Pyridine Pyridine MPyCl 1-Methylpyridinium Chloride Pyridine->MPyCl MeCl Chloromethane MeCl->MPyCl Derivatives Functionalized Pyridinium Compounds MPyCl->Derivatives Pharma Drug Delivery Systems & Antibacterial Agents Derivatives->Pharma

Caption: Synthesis of 1-MPyCl and its role as a chemical precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Quaternization

This protocol describes a general method for synthesizing 1-MPyCl by reacting pyridine with a methylating agent. This method is based on the principle of direct quaternization of the nitrogen atom in the pyridine ring.[1][9]

Materials:

  • Pyridine (C₅H₅N)

  • Chloromethane (CH₃Cl) or Dimethyl sulfate ((CH₃O)₂SO₂) followed by anion exchange

  • Anhydrous diethyl ether or other suitable non-polar solvent for washing

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reaction: Add pyridine to the flask. If using liquid chloromethane, cool the flask significantly (e.g., in a dry ice/acetone bath) before carefully adding the chloromethane. If using gaseous chloromethane, bubble it through the pyridine solution. A more common laboratory preparation involves using dimethyl sulfate.[9]

  • Reflux: Gently heat the reaction mixture under reflux. The reaction time and temperature will vary depending on the specific reagents but can range from a few hours to overnight. Monitor the reaction for the formation of a white precipitate, which is the 1-methylpyridinium salt.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product may precipitate out. If necessary, add anhydrous diethyl ether to facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid several times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under a vacuum to yield this compound. Store the final product in a desiccator under an inert atmosphere, as it is hygroscopic.[5]

Protocol 2: Williamson Ether Synthesis using 1-MPyCl as a Phase-Transfer Catalyst

This protocol provides a method for the etherification of a phenol with an alkyl halide under solid-liquid phase-transfer catalysis (SL-PTC) conditions, using 1-MPyCl as the catalyst.[7]

Materials:

  • Phenol (e.g., 4-nitrophenol)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., solid potassium carbonate, K₂CO₃)

  • This compound (1-MPyCl) (catalytic amount, e.g., 1-5 mol%)

  • Aprotic organic solvent (e.g., Toluene or Acetonitrile)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates for reaction monitoring

Procedure:

  • Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol, solid potassium carbonate, 1-MPyCl catalyst, and the organic solvent.

  • Initiating the Reaction: Begin stirring the mixture vigorously. Add the alkyl halide to the flask.

  • Heating: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~80-110°C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from 4 to 8 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base (K₂CO₃ and the resulting KBr) from the solution.

  • Extraction: Wash the filtrate with water to remove any remaining inorganic salts and the 1-MPyCl catalyst. If the product is in an organic layer, separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield the pure ether.

References

Application Notes and Protocols for the Characterization of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpyridinium chloride is a quaternary ammonium compound and a simple pyridinium salt. As a key structural motif in various biologically active molecules and a potential metabolite of certain drugs, its accurate characterization is crucial in pharmaceutical research and development. These application notes provide detailed protocols for the analytical techniques commonly employed to identify and quantify this compound, ensuring data integrity and reproducibility.

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of this compound. Due to its ionic nature, reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are suitable approaches.

Quantitative Data Summary
ParameterValueAnalytical Technique
Retention Time ~ 4-6 minReversed-Phase HPLC
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid-
Column C18 (e.g., 4.6 x 150 mm, 5 µm)-
Flow Rate 1.0 mL/min-
Detection UV at ~254 nm-

Note: The retention time is an approximate value and can vary significantly based on the specific HPLC system, column, and mobile phase composition.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 30:70 v/v ratio) containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Processing: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detector (254 nm) separation->detection data Data Acquisition & Analysis detection->data

HPLC Analysis Workflow for this compound.

II. Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (500 MHz, D₂O, δ ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.80d2HH-2, H-6
~8.50t1HH-4
~8.00t2HH-3, H-5
~4.40s3HN-CH₃

¹³C NMR (125 MHz, D₂O, δ ppm):

Chemical Shift (ppm)Assignment
~146C-2, C-6
~145C-4
~128C-3, C-5
~48N-CH₃

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

NMR_Analysis_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent nmr NMR Spectrometer dissolve->nmr h1_acq ¹H Acquisition nmr->h1_acq c13_acq ¹³C Acquisition nmr->c13_acq process Fourier Transform, Phasing, Baseline Correction h1_acq->process c13_acq->process analysis Chemical Shift, Integration, Multiplicity Analysis process->analysis structure Structural Confirmation analysis->structure

Logical Flow of NMR-based Structural Characterization.
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural insights.

m/zIon
94.07[M]⁺ (C₆H₈N)⁺
79.06[M-CH₃]⁺

Note: The observed m/z values correspond to the cationic part of the molecule, 1-Methylpyridinium.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an LC system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the 1-Methylpyridinium cation ([C₆H₈N]⁺).

    • Identify any significant fragment ions.

C. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique to confirm the presence of the pyridinium chromophore.

ParameterValue
λmax ~254 nm
Solvent Water or Methanol

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., water, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Analysis:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

III. Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Quantitative Data Summary
ParameterApproximate ValueAnalytical Technique
Decomposition Onset > 200 °CTGA
Melting Point Variable (hygroscopic)DSC

Note: Thermal properties can be significantly affected by sample purity and water content.

Experimental Protocol: TGA/DSC Analysis

Objective: To assess the thermal stability and melting behavior of this compound.

Materials:

  • This compound sample

  • TGA/DSC instrument

  • Sample pans (e.g., aluminum, platinum)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sample pan.

  • Instrument Setup:

    • Calibrate the instrument for temperature and heat flow.

    • Set the experimental parameters:

      • Purge Gas: Nitrogen or Argon (e.g., at 50 mL/min)

      • Heating Rate: 10 °C/min

      • Temperature Range: e.g., 25 °C to 400 °C

  • Analysis:

    • Place the sample pan in the instrument and start the analysis.

    • For DSC, an empty, sealed pan is used as a reference.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the weight loss curve.

    • DSC: Identify endothermic or exothermic events, such as melting, from the heat flow curve.

Thermal_Analysis_Workflow cluster_data Data Interpretation cluster_results Results start Weigh Sample (2-5 mg) instrument TGA/DSC Instrument start->instrument params Set Parameters (Heating Rate, Temp. Range, Gas) instrument->params run Run Analysis params->run tga_curve TGA Curve (Weight vs. Temp) run->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) run->dsc_curve stability Thermal Stability (Decomposition Temp.) tga_curve->stability transitions Phase Transitions (Melting Point) dsc_curve->transitions

Workflow for Thermal Analysis of this compound.

Application Notes and Protocols: NMR Spectroscopy of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methylpyridinium chloride. This document includes expected NMR data, detailed experimental protocols for sample preparation and data acquisition, and graphical representations of the molecule and experimental workflow.

Introduction

This compound is a quaternary ammonium salt and a simple representative of the pyridinium class of ionic liquids. As a key structural motif in various biologically active molecules and a metabolite, its characterization by NMR spectroscopy is crucial for structural elucidation, purity assessment, and interaction studies. This document outlines the key NMR spectral features and provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Predicted and Comparative NMR Data

2.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl protons and the aromatic protons of the pyridinium ring. The electron-withdrawing nature of the quaternized nitrogen atom leads to a significant downfield shift of the ring protons, particularly the α-protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) in D₂O *Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2, H-6 (α-protons)~8.8Doublet (d)~6-7
H-4 (γ-proton)~8.5Triplet (t)~7-8
H-3, H-5 (β-protons)~8.0Triplet (t)~7-8
N-CH₃~4.3Singlet (s)-

*Predicted data from the Human Metabolome Database for the N-methylpyridinium cation in D₂O. Actual values may vary based on solvent and concentration.

2.2. ¹³C NMR Data

The ¹³C NMR spectrum is expected to show four signals: three for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the positive charge on the nitrogen atom. The data below is based on analogs such as 1-hydroxy-4-methylpyridinium chloride.

Carbon Assignment Expected Chemical Shift (δ, ppm) *
C-2, C-6~145
C-4~144
C-3, C-5~128
N-CH₃~48

*Expected values are based on data from structurally similar pyridinium salts and general trends in ¹³C NMR spectroscopy.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): ~4 seconds.

  • Spectral Width (sw): 16 ppm.

  • Referencing: The residual solvent peak can be used for referencing (e.g., HDO at ~4.79 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): ~1-2 seconds.

  • Spectral Width (sw): 240 ppm.

  • Referencing: A small amount of an internal standard like 1,4-dioxane can be used, or the solvent peak can be used if its chemical shift is known for the given conditions.

Visualizations

4.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for NMR signal assignments.

Caption: Structure of this compound with Atom Numbering.

4.2. Experimental Workflow for NMR Analysis

The logical flow for the NMR analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Tuning filter->setup h1_acq ¹H Spectrum Acquisition setup->h1_acq c13_acq ¹³C Spectrum Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration & Peak Picking ref->integrate assign Spectral Assignment integrate->assign

Caption: Workflow for NMR Analysis of this compound.

Application Notes and Protocols for the Electrochemical Synthesis of 1,1'-Dimethyl-4,4'-bipyridinium Dichloride from 4-Monochloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat, is a widely used herbicide.[1] Its synthesis is of significant interest for various chemical and agricultural applications. This document outlines a detailed protocol for a two-step synthesis of paraquat from 4-monochloropyridine (MPCl). The first step involves the electrochemical reductive coupling of MPCl to form the intermediate 4,4'-bipyridine. The second step is the chemical N-methylation of 4,4'-bipyridine to yield the final product.

Electrochemical methods offer a potentially greener and more controlled alternative to traditional chemical synthesis routes, often avoiding harsh reagents and reaction conditions.[2][3] The proposed electrochemical step is based on a nickel-catalyzed homo-coupling reaction.[2][4]

Overall Synthesis Pathway

The synthesis is divided into two main stages:

  • Step 1: Electrochemical Synthesis of 4,4'-Bipyridine from 4-Monochloropyridine (MPCl).

  • Step 2: Chemical N-Methylation of 4,4'-Bipyridine to 1,1'-Dimethyl-4,4'-bipyridinium Dichloride.

digraph "Overall Synthesis Pathway" {
  graph [splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];
  edge [fontname="Arial", fontsize=10];

MPCl [label="4-Monochloropyridine (MPCl)", fillcolor="#F1F3F4", style=filled]; Bipyridine [label="4,4'-Bipyridine", fillcolor="#F1F3F4", style=filled]; Paraquat [label="1,1'-Dimethyl-4,4'-bipyridinium\ndichloride (Paraquat)", fillcolor="#F1F3F4", style=filled];

MPCl -> Bipyridine [label=" Step 1: Electrochemical\n Reductive Coupling ", color="#34A853"]; Bipyridine -> Paraquat [label=" Step 2: Chemical\n N-Methylation ", color="#4285F4"]; }

Caption: Proposed mechanism for Ni-catalyzed electrochemical coupling.

Step 2: Chemical N-Methylation of 4,4'-Bipyridine

This is a standard quaternization reaction.[5][6]

3.2.1. Materials and Equipment

  • Chemicals:

    • 4,4'-Bipyridine (from Step 1)

    • Chloromethane (or Iodomethane)

    • Acetonitrile (anhydrous)

  • Equipment:

    • High-pressure reaction vessel (if using chloromethane) or a round-bottom flask with a reflux condenser (if using iodomethane)

    • Magnetic stirrer and stir bar

    • Standard glassware for filtration and washing

3.2.2. Experimental Procedure

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,4'-bipyridine (5 mmol) in anhydrous acetonitrile (50 mL).

  • Methylation:

    • Using Chloromethane: Cool the solution to 0 °C and bubble chloromethane gas through the solution for 1-2 hours. Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. A precipitate of the product will form.

    • Using Iodomethane: Add an excess of iodomethane (e.g., 15 mmol) to the solution. Heat the mixture to reflux for 12-24 hours. A precipitate will form upon cooling.

  • Isolation of Product:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold acetonitrile and then with diethyl ether.

    • Dry the product under vacuum to yield 1,1'-dimethyl-4,4'-bipyridinium dichloride (or diiodide).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterStep 1: Electrochemical CouplingStep 2: N-Methylation
Starting Material 4-Monochloropyridine (MPCl)4,4'-Bipyridine
Key Reagents NiBr₂(bpy), TBABF₄Chloromethane or Iodomethane
Solvent AcetonitrileAcetonitrile
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time ~6-12 hours~12-48 hours
Product 4,4'-Bipyridine1,1'-Dimethyl-4,4'-bipyridinium dichloride
Expected Yield 60-75%>90%
Current Efficiency 70-85%N/A

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Electrochemical Synthesis of 4,4'-Bipyridine cluster_step2 Step 2: Chemical N-Methylation A Assemble H-type Electrochemical Cell B Prepare Electrolyte with MPCl, Ni Catalyst, and TBABF₄ A->B C Perform Constant Current Electrolysis B->C D Workup and Purification (Extraction, Chromatography) C->D E Isolated 4,4'-Bipyridine D->E F Dissolve 4,4'-Bipyridine in Acetonitrile E->F Proceed to N-Methylation G React with Methylating Agent (e.g., Chloromethane) F->G H Isolate Product by Filtration G->H I 1,1'-Dimethyl-4,4'-bipyridinium dichloride H->I

Caption: Detailed workflow for the two-step synthesis.

References

Application Notes and Protocols for 1-Methylpyridinium Chloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-methylpyridinium (1-MP) derivatives in key areas of pharmaceutical research. The focus is on two significant applications: the neuroprotective and anti-inflammatory properties of N-methylpyridinium (NMP) and the use of 1-methyl-4-phenylpyridinium (MPP⁺) as a neurotoxin to model Parkinson's disease in vitro.

Application 1: Neuroprotective and Anti-inflammatory Effects of N-Methylpyridinium (NMP)

N-methylpyridinium (NMP), a compound formed during the roasting of coffee beans, has demonstrated notable cytoprotective, antioxidant, and anti-inflammatory properties.[1][2] Recent studies have highlighted its potential to counteract neuroinflammation, a key process in many neurodegenerative diseases.[1][2] This section details a protocol for assessing the neuroprotective effects of NMP against lipopolysaccharide (LPS)-induced inflammation in a human glioblastoma cell line.

Quantitative Data Summary

The following table summarizes the inhibitory effects of N-methylpyridinium (NMP) on the expression of pro-inflammatory cytokines in human glioblastoma (U87MG) cells stimulated with lipopolysaccharide (LPS). Pre-treatment with NMP significantly reduced the LPS-induced upregulation of these inflammatory markers.

Pro-inflammatory CytokineTreatmentFold Increase vs. Control (mean ± SD)% Inhibition by NMP Pre-treatment
IL-1β LPS (1 µg/mL)4.5 ± 0.3-
NMP (0.5 µM) + LPS2.0 ± 0.2~55.6%
TNF-α LPS (1 µg/mL)5.0 ± 0.4-
NMP (0.5 µM) + LPS2.5 ± 0.3~50.0%
IL-6 LPS (1 µg/mL)6.0 ± 0.5-
NMP (0.5 µM) + LPS3.0 ± 0.4~50.0%

Data synthesized from studies investigating the anti-inflammatory effects of NMP.[1][2]

Experimental Protocol: Assessing Neuroprotective Effects of NMP in U87MG Cells

This protocol describes the induction of neuroinflammation in U87MG cells using LPS and the subsequent evaluation of the protective effects of NMP.

1. Cell Culture and Maintenance:

  • Culture human glioblastoma U87MG cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Induction of Neuroinflammation and NMP Treatment:

  • Seed U87MG cells in appropriate culture plates (e.g., 12-well plates for RNA extraction, 96-well plates for viability assays) at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Pre-treat the cells with 0.5 µM NMP for 1 hour.[1][2]

  • Following pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.[1][2]

3. Cell Viability Assay (MTT Assay):

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[3]

4. Gene Expression Analysis of Pro-inflammatory Cytokines (RT-qPCR):

  • After treatment, wash the cells in 12-well plates with PBS and extract total RNA using a suitable kit (e.g., RNA Xpress reagent) according to the manufacturer's protocol.[4]

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[5]

  • Perform real-time quantitative PCR (RT-qPCR) using SYBR Green and specific primers for IL-1β, TNF-α, and IL-6, with GAPDH as a housekeeping gene for normalization.[5]

  • The PCR conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

5. Analysis of NF-κB Signaling Pathway (Western Blot):

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα and NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations

NMP_Neuroprotection_Workflow Experimental Workflow for NMP Neuroprotection Assay cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis U87MG Seed U87MG Cells Adherence Overnight Adherence U87MG->Adherence Pretreat Pre-treat with 0.5 µM NMP (1 hr) Adherence->Pretreat Stimulate Stimulate with 1 µg/mL LPS (24 hr) Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability RNA_Extraction RNA Extraction Stimulate->RNA_Extraction Protein_Extraction Protein Extraction Stimulate->Protein_Extraction RT_qPCR RT-qPCR (IL-1β, TNF-α, IL-6) RNA_Extraction->RT_qPCR Western_Blot Western Blot (NF-κB Pathway) Protein_Extraction->Western_Blot

Workflow for NMP Neuroprotection Assay.

NMP_Signaling_Pathway NMP Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates NMP N-Methylpyridinium (NMP) NMP->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Nucleus->Cytokines induces transcription of

NMP Anti-inflammatory Signaling Pathway.

Application 2: 1-Methyl-4-phenylpyridinium (MPP⁺) as a Neurotoxin for In Vitro Models of Parkinson's Disease

1-Methyl-4-phenylpyridinium (MPP⁺) is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and is widely used in research to induce a Parkinson's disease-like phenotype in cell culture models.[7][8] MPP⁺ selectively enters dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits Complex I of the electron transport chain.[9][10] This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[9][10]

Quantitative Data Summary

The following table presents quantitative data on the neurotoxic effects of MPP⁺ on various cell lines, demonstrating its potency in inhibiting mitochondrial function and inducing cell death.

ParameterCell LineMPP⁺ ConcentrationResult
IC₅₀ (Mitochondrial Respiration) Rat Brain Mitochondria160 µM50% inhibition of Complex I
LDH Release (% of Control) SH-SY5Y100 µM (72h)~175%
Mitochondrial Dysfunction (% of Control) SH-SY5Y100 µM (72h)~60%
Cell Viability (% of Control) Differentiated SH-SY5Y1 mM (24h)~89%
Differentiated SH-SY5Y3 mM (24h)~64%

Data compiled from studies on MPP⁺-induced neurotoxicity.[9][11][12]

Experimental Protocol: Inducing a Parkinson's Disease Phenotype with MPP⁺ in SH-SY5Y Cells

This protocol outlines the procedure for treating the human neuroblastoma cell line SH-SY5Y with MPP⁺ to model Parkinson's disease-related neurodegeneration.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • To induce a more mature, dopaminergic phenotype, differentiate the cells by treating with 10 µM retinoic acid (RA) for 5-7 days.[9]

2. MPP⁺ Treatment:

  • Prepare a stock solution of MPP⁺ iodide in sterile, nuclease-free water.

  • Plate the differentiated SH-SY5Y cells at an appropriate density in multi-well plates.

  • Expose the cells to the desired final concentration of MPP⁺ (e.g., 100 µM to 1 mM) in fresh culture medium.[9][13] The optimal concentration and duration of exposure should be determined empirically for each specific cell line and experimental endpoint. A 24-48 hour treatment is common.

3. Assessment of Neurotoxicity:

  • Cell Viability (MTT Assay): Follow the procedure outlined in Application 1, Section 3.

  • Cytotoxicity (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit. Increased LDH in the supernatant corresponds to a loss of cell membrane integrity.

  • Apoptosis (Caspase-3/7 Assay): Measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminescent or fluorescent assay kit.

  • Mitochondrial Respiration (High-Resolution Respirometry): For detailed mechanistic studies, assess mitochondrial function by measuring oxygen consumption rates using high-resolution respirometry. This allows for the precise determination of Complex I inhibition.[9]

  • Immunocytochemistry: Fix the cells and stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify the loss of these specific neurons.

Visualizations

MPP_Toxicity_Workflow Workflow for MPP⁺-Induced Neurotoxicity Assay cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Neurotoxicity Assessment SHSY5Y Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid (5-7 days) SHSY5Y->Differentiate Plate Plate Differentiated Cells Differentiate->Plate Treat_MPP Treat with MPP⁺ (e.g., 100µM - 1mM) for 24-48 hr Plate->Treat_MPP Viability Cell Viability (MTT) Treat_MPP->Viability Cytotoxicity Cytotoxicity (LDH) Treat_MPP->Cytotoxicity Apoptosis Apoptosis (Caspase-3/7) Treat_MPP->Apoptosis Mitochondria Mitochondrial Respiration Treat_MPP->Mitochondria

Workflow for MPP⁺-Induced Neurotoxicity Assay.

MPP_Mechanism_Pathway Mechanism of MPP⁺ Neurotoxicity MPP_ext Extracellular MPP⁺ DAT Dopamine Transporter (DAT) MPP_ext->DAT uptake via MPP_int Intracellular MPP⁺ DAT->MPP_int Mitochondrion Mitochondrion MPP_int->Mitochondrion accumulates in ComplexI Complex I Mitochondrion->ComplexI inhibits ATP ATP Depletion ComplexI->ATP ROS ROS Increase ComplexI->ROS Apoptosis Apoptotic Cell Death ATP->Apoptosis ROS->Apoptosis

Mechanism of MPP⁺ Neurotoxicity.

References

Application Notes and Protocols for 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-Methylpyridinium chloride (CAS No. 7680-73-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is a toxic compound if swallowed and can cause skin and serious eye irritation.[1] It is classified as a toxic solid, organic, n.o.s. for transportation.[1][2]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1][3][4][5]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 7680-73-1[3][6][7]
Molecular Formula C₆H₈ClN[3][6]
Molecular Weight 129.59 g/mol [1][3][6]
Appearance White to almost white powder or crystals.[3][5][3][5]
Melting Point 138-144 °C[3][7]
Solubility Soluble in Methanol.[7]
Hygroscopicity Hygroscopic.[3][7][3][7]

Safe Handling Protocols

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • For procedures that may generate dust, a fume hood or an exhaust ventilation system should be used.[2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPESpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact, consult glove manufacturer's resistance data.To prevent skin contact which can cause irritation.[2]
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin exposure.[2]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection For large quantities or when dust formation is likely, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.To prevent inhalation of the toxic dust.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling start Start: Handling 1-Methylpyridinium chloride assess Assess risk of exposure (dust, splash) start->assess lab_coat 1. Don Lab Coat assess->lab_coat gloves 2. Don Gloves lab_coat->gloves eye_protection 3. Don Eye Protection gloves->eye_protection respirator 4. Don Respirator (if required) eye_protection->respirator High dust potential handle Proceed with experiment eye_protection->handle Low dust potential respirator->handle

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Storage ConditionRequirementRationale
Temperature Store in a cool place.[2] Some suppliers recommend storage at <15°C.[3]To ensure chemical stability.
Atmosphere Store under an inert gas (e.g., argon).[3][8]The compound is hygroscopic and sensitive to moisture.[3][7]
Container Keep container tightly closed.[2]To prevent contamination and moisture absorption.
Location Store in a dry and well-ventilated place.[2]To prevent degradation and ensure a safe storage environment.
Incompatibilities Specific data on incompatible materials is limited. As a general precaution, avoid strong oxidizing agents.To prevent potentially hazardous reactions.

Experimental Protocols

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a fume hood or a ventilated enclosure to minimize dust inhalation.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean the weighing area and equipment thoroughly after use to prevent cross-contamination.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[2]

  • Containment : Prevent further spread of the spill.[2]

  • Clean-up :

    • For solid spills, carefully sweep or scoop up the material and place it into a labeled, sealed container for disposal.[2] Avoid generating dust.[2]

    • Do not let the product enter drains.[2]

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent and wipe dry.

  • Disposal : Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill ppe->contain cleanup 4. Clean Up Spill (Sweep solid) contain->cleanup decontaminate 5. Decontaminate Area cleanup->decontaminate dispose 6. Dispose of Waste decontaminate->dispose report 7. Report Incident dispose->report

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[2] Immediately call a POISON CENTER or doctor.[3][4][5] Never give anything by mouth to an unconscious person.[2]
Skin Contact Wash off with soap and plenty of water.[2] Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Inhalation If inhaled, move the person into fresh air.[2] If not breathing, give artificial respiration.[2] Consult a physician.[2]

Disposal

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[3][4][5] This material may be considered a hazardous waste.

Conclusion

The protocols and application notes outlined in this document are designed to ensure the safe handling and storage of this compound. By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylpyridinium chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, a classic example of the Menshutkin reaction, can stem from several factors. Here’s a troubleshooting guide:

  • Purity of Reagents: Ensure that the pyridine and the methylating agent (e.g., methyl iodide, dimethyl sulfate, or methyl chloride) are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification.

  • Reaction Temperature: The reaction rate is highly dependent on temperature. While the reaction can proceed at room temperature, heating can significantly increase the yield. For instance, one method reports a yield of 46% at room temperature, which increases to 83.4% when heated to 120°C.[1] However, excessive temperatures can lead to decomposition and the formation of colored impurities. It is crucial to find the optimal temperature for your specific methylating agent.

  • Reaction Time: The reaction may require a significant amount of time to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended. Some protocols suggest reaction times ranging from several hours to a couple of days.[1][2]

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used to facilitate the SN2 reaction.[2][3][4] In some cases, the reaction can be run neat (without a solvent), especially when using a large excess of pyridine.[5]

  • Stoichiometry of Reactants: Using a slight excess of the methylating agent can help drive the reaction to completion. However, a large excess can make purification more difficult. A 10% stoichiometric excess of pyridine has also been reported.[1]

Q2: My final product is discolored (yellowish or brownish). What causes this and how can I obtain a pure, white product?

A2: Discoloration of the final product is a common issue and is often due to the presence of impurities.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of colored byproducts. Optimizing the reaction temperature and time can help minimize these.

  • Purity of Starting Materials: Impurities in the starting pyridine can lead to colored products. Using freshly distilled pyridine is recommended.

  • Purification Method: Proper purification is key to obtaining a white product. Recrystallization is a highly effective method. A mixture of ethanol and water is a common solvent system for recrystallizing this compound.[2] Washing the crude product with a solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether, can also be effective.[1]

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: The primary reaction is the N-alkylation of pyridine. However, depending on the reaction conditions and the methylating agent used, other reactions can occur. With substituted pyridines, for instance, C-alkylation can sometimes compete with N-alkylation, though this is less common for the synthesis of this compound itself.[6] If using a methylating agent with other reactive sites, those might also lead to side products.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting materials (pyridine) and the appearance of the product spot (this compound, which is a salt and will likely have a very low Rf value) indicate the progress of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion rate.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Methyl Chloride in a Pressure Vessel

This method is suitable for achieving high yields but requires specialized equipment.

Materials:

  • Pyridine

  • Methyl chloride

  • Anhydrous ether

Equipment:

  • Parr pressure reaction apparatus or a similar pressure vessel

  • Cold trap (dry ice-acetone bath)

  • Vacuum oven

Procedure:

  • Chill the pyridine. A 10% stoichiometric excess of pyridine is recommended.[1]

  • Liquefy methyl chloride in a cold trap using a dry ice-acetone bath.[1]

  • Carefully add the liquefied methyl chloride to the pre-cooled inner glass container of the pressure reaction apparatus containing the chilled pyridine.[1]

  • Seal the pressure reaction apparatus.

  • Allow the mixture to react. The reaction can be conducted at room temperature for approximately 2 days or heated to 120°C for 3 hours to achieve a higher yield.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting white, hygroscopic crystals are then collected.

  • Wash the crystals three times with anhydrous ether.[1]

  • Suction filter the crystals and dry them in a vacuum oven at 34°C.[1]

  • Store the final product in a dry, inert atmosphere due to its hygroscopic nature.[1]

Protocol 2: Synthesis under Reflux Conditions

This is a more common laboratory-scale synthesis that does not require a pressure vessel.

Materials:

  • Pyridine

  • Methyl iodide or dimethyl sulfate

  • Acetonitrile (anhydrous)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of pyridine and the methylating agent (e.g., methyl iodide).

  • Add anhydrous acetonitrile as the solvent.[2]

  • Heat the reaction mixture to reflux under an inert atmosphere.[2]

  • Maintain the reflux for 12-24 hours. Monitor the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.[2]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials.[2]

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water.[2]

Data Presentation: Yield Comparison

The following table summarizes reported yields of 1-alkylpyridinium chlorides under different reaction conditions.

Alkylating AgentSolventTemperatureTimeYield (%)Reference
Methyl chlorideNeatRoom Temp.2 days46[1]
Ethyl chlorideNeat120°C3 hours83.4[1]
1-ChlorobutaneNeatReflux6 hours63[1]
Methyl chlorideDimethylformamide95-100°Cup to 22 hours85-90[3]
Benzyl chlorideAcetonitrile80-90°C12-24 hoursNot specified[2]

Visualizations

Reaction Pathway

The synthesis of this compound is a classic SN2 reaction known as the Menshutkin reaction.

Reaction_Pathway Pyridine Pyridine TransitionState Transition State [Pyridine---CH₃---X]ᵟ⁺ Pyridine->TransitionState SN2 Attack MethylatingAgent Methyl Halide (CH₃-X) MethylatingAgent->TransitionState SN2 Attack Product 1-Methylpyridinium Chloride TransitionState->Product HalideIon X⁻ TransitionState->HalideIon

Caption: The SN2 reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Reagent Purity LowYield->CheckPurity Yes DiscoloredProduct Discolored Product? LowYield->DiscoloredProduct No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime ChangeSolvent Consider Different Solvent IncreaseTime->ChangeSolvent ChangeSolvent->LowYield Recrystallize Recrystallize Product DiscoloredProduct->Recrystallize Yes Successful Successful Synthesis DiscoloredProduct->Successful No WashWithSolvent Wash with Ether Recrystallize->WashWithSolvent CheckTemp Lower Reaction Temperature WashWithSolvent->CheckTemp CheckTemp->DiscoloredProduct

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Methylpyridinium chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving the desired purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial or crude this compound?

Common impurities can include unreacted starting materials such as pyridine, residual solvents from the synthesis process, moisture due to the compound's hygroscopic nature, and colored degradation byproducts.[1][2]

Q2: Why is it necessary to purify this compound?

High purity is crucial for obtaining accurate and reproducible results in research applications.[3] this compound is used as a cation in ionic liquids, a precursor for other pyridinium compounds, and in toxicity studies.[4] Impurities can interfere with these applications, leading to unreliable data.

Q3: What are the most effective methods for purifying this compound?

The most common and effective methods are recrystallization and solvent washing.[1][2][5] Recrystallization is a powerful technique for achieving high purity by separating the compound from soluble and insoluble impurities.[6] A simple wash with an appropriate solvent can remove minor impurities from a relatively pure product.[1]

Q4: How can I assess the purity of this compound before and after purification?

Purity can be assessed through several analytical techniques. The melting point is a key indicator; pure this compound has a reported melting point of around 144-148°C.[1][7] Spectroscopic methods like NMR can confirm the chemical structure and identify organic impurities. A narrow melting point range close to the literature value typically indicates high purity.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product is discolored (e.g., yellow, brown, or grayish) - Presence of unreacted pyridine or its byproducts. - Thermal degradation during synthesis or handling.[2]- Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. - Solvent Wash: Wash the crude solid with a solvent in which the impurities are soluble but the product is not, such as cold anhydrous diethyl ether.[1]
Product is oily, sticky, or appears wet - The compound is hygroscopic and has absorbed atmospheric moisture.[1] - Presence of low-melting point impurities.- Thorough Drying: Dry the material in a vacuum oven at a moderate temperature (e.g., 35-50°C) to remove moisture and volatile solvents.[1] - Handling: Handle the compound in a dry atmosphere (e.g., under nitrogen or in a glovebox) to prevent moisture absorption.
No crystals form upon cooling during recrystallization - Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[6]- Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[8] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound to provide a nucleation site.[8]
"Oiling out" occurs (a liquid layer separates instead of crystals) - The solution is cooling too quickly.[6] - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - A high concentration of impurities is present, depressing the melting point.[8]- Slow Cooling: Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[8] - Add More Solvent: The concentration may be too high. Reheat the mixture and add a small amount of additional hot solvent before attempting to cool again.[8]
Low recovery of purified product - The compound has significant solubility in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration. - Incomplete crystallization before final filtration.- Optimize Solvent System: Select a solvent or solvent pair where the compound has very low solubility at low temperatures. - Maximize Crystallization: After cooling to room temperature, place the flask in an ice-water bath to maximize the crystal yield before filtration.[9] - Efficient Filtration: Ensure the funnel and flask are pre-heated during hot filtration to prevent clogging. Use a minimal amount of cold solvent for washing the collected crystals.

Data Presentation

Table 1: Solvent Selection for Purification of this compound
SolventApplicationRationale & Notes
Ethanol Primary Recrystallization SolventThe compound is soluble in hot ethanol and less soluble when cold. Often used in combination with a non-polar solvent.[2][10]
Isopropanol Primary Recrystallization SolventSimilar properties to ethanol; a good alternative polar solvent for recrystallization.
Diethyl Ether Washing / Anti-solventThe compound is insoluble or poorly soluble. Excellent for washing away non-polar impurities and for precipitating the product from an ethanol solution.[1][2]
Acetone Co-solvent / WashingCan be used in a mixture with water or ethanol for recrystallization of similar pyridinium salts.[11]
Water Dissolving Solvent (with caution)The compound is highly soluble in water.[4] While it can be used, removing all water from the hygroscopic final product can be difficult.
Table 2: Purity Assessment Data
ParameterMethodExpected Result for Pure Product (>99%)
Appearance Visual InspectionWhite to off-white crystalline solid.[4]
Melting Point Melting Point Apparatus144 - 148°C (with a narrow range, <2°C).[1][7]
¹H NMR NMR SpectroscopyClean spectrum with characteristic peaks and correct integration; absence of impurity signals (e.g., pyridine, solvent).

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Diethyl Ether System)

This protocol is designed for purifying this compound that contains soluble organic impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to just dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a flask and a filter funnel. Quickly filter the hot solution through a fluted filter paper to remove the charcoal (if used) or any insoluble impurities. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Precipitation: Once the solution has reached room temperature, slowly add anhydrous diethyl ether while stirring until the solution becomes cloudy and precipitation is complete. The ether acts as an anti-solvent, reducing the solubility of the product.

  • Chilling: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a low to moderate temperature (35-50°C) to remove all residual solvents.[1] Store the final product in a desiccator to protect it from moisture.

Protocol 2: Purification by Solvent Wash

This protocol is suitable for removing minor, non-polar, or loosely adsorbed impurities.

  • Slurry Formation: Place the crude, dry this compound in a flask. Add a sufficient amount of anhydrous diethyl ether to create a stirrable slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 15-20 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small portion of fresh, cold anhydrous diethyl ether.

  • Drying: Dry the purified product completely under vacuum.[1]

Visualizations

Purification_Workflow start_end start_end process process decision decision output output wash wash start Crude 1-Methylpyridinium Chloride dissolve 1. Dissolve in minimum hot ethanol start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2a. Add Activated Charcoal & Reheat is_colored->add_charcoal Yes hot_filter 3. Hot Gravity Filtration is_colored->hot_filter No add_charcoal->hot_filter cool 4. Slow Cool to Room Temperature hot_filter->cool precipitate 5. Add Diethyl Ether (Anti-Solvent) cool->precipitate chill 6. Cool in Ice Bath precipitate->chill vac_filter 7. Vacuum Filtration chill->vac_filter wash_crystals 8. Wash with Cold Diethyl Ether vac_filter->wash_crystals dry 9. Dry Under Vacuum wash_crystals->dry pure_product Pure 1-Methylpyridinium Chloride dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out problem problem action action decision decision solution solution start Problem: 'Oiling Out' Occurs During Cooling action1 Action: Reheat solution to redissolve the oil start->action1 decision1 Is the solution very concentrated? action1->decision1 action2 Action: Add a small amount of additional hot solvent decision1->action2 Yes action3 Action: Allow solution to cool much more slowly (e.g., in an insulated bath) decision1->action3 No action2->action3 solution_node Result: Formation of pure crystals action3->solution_node

Caption: Troubleshooting workflow for when a product "oils out" during recrystallization.

References

Technical Support Center: 1-Methylpyridinium Chloride Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylpyridinium chloride crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: No Crystals Are Forming

Question: I have prepared a supersaturated solution of this compound, but no crystals have formed, even after an extended period. What should I do?

Answer:

The absence of crystal formation is typically due to either insufficient supersaturation or kinetic barriers to nucleation. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

    • Ultrasound: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.[1]

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, allow a small amount to evaporate. This will increase the concentration of the solute.[1] Be cautious not to evaporate too much solvent, as this can lead to rapid crystallization and impurity incorporation.

    • Cooling: If the solution was prepared at an elevated temperature, ensure it has cooled sufficiently. Further cooling in an ice bath may be necessary, but this should be done slowly to avoid rapid precipitation.

  • Solvent Considerations:

    • Ensure you are using an appropriate solvent system. This compound is a salt and is generally soluble in polar solvents.[2] If using a mixed solvent system, you may need to adjust the ratio of the "good" solvent to the "poor" solvent (anti-solvent).

Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")

Question: My solution has turned cloudy, and a viscous liquid or oil has separated instead of solid crystals. What is happening, and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.

  • Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of the "good" solvent to dilute the solution slightly.[3] Then, allow the solution to cool more slowly.

  • Lower the Temperature: Try cooling the solution to a lower temperature. The solubility of the oil may decrease, promoting solidification.

  • Change the Solvent System: If the problem persists, consider using a different solvent or solvent mixture. A solvent in which the compound is slightly less soluble might be a better choice.

Issue 3: Crystals Form Too Quickly, Resulting in Small Needles or Powder

Question: Crystals formed almost immediately after I cooled my solution, but they are very small and difficult to handle. How can I grow larger crystals?

Answer:

Rapid crystallization traps impurities and leads to small, poorly formed crystals.[3] The goal is to slow down the crystal growth process.

  • Reduce Supersaturation: The solution is likely too supersaturated. Reheat the solution to dissolve the crystals and add a small amount of additional solvent.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath.

  • Use a Vapor Diffusion Setup: For growing high-quality single crystals, a vapor diffusion method can be effective.[4] Dissolve the compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

Issue 4: Low Crystal Yield

Question: After filtration, I found that my yield of this compound is very low. What could be the cause?

Answer:

A low yield can result from several factors during the crystallization process.

  • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[3] Before filtering, you can check for remaining solute by taking a drop of the mother liquor on a glass rod and seeing if a solid residue forms upon solvent evaporation.[3] If so, you may be able to recover more product by evaporating some of the solvent from the filtrate and cooling again.

  • Premature Filtration: Ensure that crystallization is complete before filtering. Allow the solution to stand at a low temperature for a sufficient amount of time.

  • Washing with a "Good" Solvent: When washing the filtered crystals, use a cold, "poor" solvent in which this compound has low solubility. Washing with a solvent in which it is highly soluble will dissolve the product.

Issue 5: Discolored or Impure Crystals

Question: My final crystals have a noticeable color or appear to contain impurities. How can I improve the purity?

Answer:

Discoloration often indicates the presence of impurities.

  • Activated Charcoal: If the solution is colored by a soluble impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of the desired product.

  • Recrystallization: The most effective method for purifying a crystalline solid is recrystallization. Dissolve the impure crystals in a minimal amount of a suitable hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

A1: this compound is a quaternary ammonium salt and is highly soluble in polar solvents like water.[2] For recrystallization, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Common solvents to consider are ethanol, methanol, or mixtures like ethanol/diethyl ether or acetonitrile/water.[5][6] The choice of solvent will depend on the impurities you are trying to remove.

Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityNotes
WaterHighVery Soluble[2]Good for dissolving, may need an anti-solvent for precipitation.
MethanolHighSolubleCan be used for recrystallization, often with an anti-solvent.
EthanolHighSolubleSimilar to methanol, good for recrystallization.
AcetonitrileMediumSolubleCan be a good solvent for recrystallization.[6]
IsopropanolMediumModerately SolubleMay be a good single solvent for recrystallization.
Diethyl EtherLowInsolubleOften used as an anti-solvent to induce precipitation.[5]
TolueneLowInsolubleCan be used as an anti-solvent.

Q2: What is a typical experimental protocol for the crystallization of this compound?

A2: The following is a general protocol for the recrystallization of this compound. The specific solvent and volumes may need to be optimized.

General Recrystallization Protocol for this compound

StepProcedureKey Parameters
1. DissolutionDissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).Solvent: Ethanol, Temperature: Near boiling point
2. Hot Filtration (Optional)If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.Maintain high temperature to prevent premature crystallization.
3. CoolingAllow the hot, clear solution to cool slowly to room temperature.Cooling Rate: Slow and undisturbed.
4. Further CoolingOnce at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.Temperature: 0-4 °C
5. IsolationCollect the crystals by vacuum filtration using a Büchner funnel.Ensure a good seal and apply vacuum.
6. WashingWash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove residual soluble impurities.Solvent: Cold diethyl ether
7. DryingDry the crystals in a vacuum oven or desiccator to remove all traces of solvent.Pressure: Vacuum, Temperature: Ambient or slightly elevated

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through the direct quaternization of pyridine with a methylating agent, followed by anion exchange if necessary. A common method involves reacting pyridine with methyl iodide to form 1-methylpyridinium iodide, which is then converted to the chloride salt. Another approach is the direct reaction of 1-methylpyridine with hydrochloric acid.[2]

Visualizations

Troubleshooting Logic for Crystallization

TroubleshootingWorkflow start Start Crystallization check_crystals Crystals Formed? start->check_crystals problem Identify Problem check_crystals->problem No end Successful Crystallization check_crystals->end Yes no_crystals No Crystals problem->no_crystals oiling_out Oiling Out problem->oiling_out fast_growth Fast Growth / Small Crystals problem->fast_growth low_yield Low Yield problem->low_yield impure Impure Crystals problem->impure solution1 Induce Nucleation (Scratch, Seed) no_crystals->solution1 solution2 Re-dissolve & Dilute Cool Slowly oiling_out->solution2 solution3 Reduce Supersaturation Slow Cooling fast_growth->solution3 solution4 Check Mother Liquor Optimize Washing low_yield->solution4 solution5 Recrystallize Use Charcoal impure->solution5 solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Workflow for Recrystallization

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Anti-Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Methylpyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a classic SN2 reaction known as the Menshutkin reaction. In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl chloride. This results in the formation of a new carbon-nitrogen bond and the quaternary 1-Methylpyridinium cation.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions involve the methylation of the pyridine ring itself, leading to the formation of various isomers of methylpyridine (picolines). These include 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline). At elevated temperatures, further methylation can occur, resulting in the formation of dimethylpyridines, such as 2,6-lutidine.[1]

Q3: Why is my final product colored (e.g., yellow, brown, or black)?

Product discoloration can be indicative of impurities and decomposition products. This can be caused by several factors, including:

  • High reaction temperatures: Elevated temperatures can promote side reactions and lead to the degradation of the product.

  • Presence of impurities in starting materials: Using impure pyridine or methylating agents can introduce colored contaminants.

  • Reaction with solvent: Certain solvents, particularly chlorinated ones like dichloromethane, can react with pyridine over time to form colored byproducts.

Q4: How can I purify the crude this compound?

Common purification techniques for this compound include:

  • Washing: Washing the crude product with a non-polar solvent like diethyl ether can help remove unreacted starting materials and non-polar impurities.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/ether, is an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of volatile reactants.1. Increase the reaction time. 2. Optimize the temperature; a range of 50-90°C is often effective in liquid-phase synthesis.[2] 3. Ensure the reaction is conducted in a sealed pressure vessel to prevent the escape of methyl chloride.
Presence of Picoline Isomers in the Final Product 1. High reaction temperature promoting C-alkylation. 2. Use of certain catalysts that favor ring methylation.1. Maintain a lower reaction temperature (e.g., 50-70°C). 2. Avoid catalysts known to promote C-alkylation, such as certain metal oxides, if the goal is N-alkylation.
Formation of 2-Methylpyridine (α-Picoline) The Ladenburg rearrangement of the 1-Methylpyridinium ion can occur at high temperatures.[1]Lower the reaction temperature to minimize the likelihood of this rearrangement.
Product is Hygroscopic and Difficult to Handle This compound is inherently hygroscopic.Handle the product in a dry atmosphere (e.g., in a glovebox) and store it in a desiccator over a suitable drying agent like phosphorus pentoxide.
Inconsistent Results Between Batches 1. Variability in the purity of starting materials. 2. Inconsistent reaction conditions (temperature, pressure, time).1. Use pyridine and methylating agents of high purity. 2. Carefully control and monitor all reaction parameters for each synthesis.

Experimental Protocol: Liquid-Phase Synthesis of this compound

This protocol is based on a method designed to achieve a high yield of this compound while minimizing side reactions.[2]

Materials:

  • Pyridine (high purity)

  • Methyl chloride

  • Deionized water (solvent)

  • Pressure reaction vessel (autoclave)

Procedure:

  • Charge the pressure reaction vessel with pyridine and deionized water. A typical molar ratio of pyridine:methyl chloride:water is 1:1.05:1.10.[2]

  • Seal the reaction vessel and begin stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 50-90°C).[2]

  • Slowly introduce methyl chloride into the reaction vessel, maintaining the desired pressure (e.g., 0-0.70 MPa).[2]

  • Continue the reaction for a set period (e.g., 6 hours), followed by an incubation period (e.g., 10 hours) at the reaction temperature.[2]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The resulting aqueous solution of this compound can be used directly or the product can be isolated by removal of water under reduced pressure.

  • For further purification, the solid product can be washed with diethyl ether and recrystallized from an appropriate solvent.

Quantitative Data on Synthesis Conditions

Reaction Temperature (°C)SolventMolar Ratio (Pyridine:MeCl)Reaction Time (h)Pressure (MPa)Reported Yield (%)NotesReference
50-90Water1:1.056 (+10 incubation)0-0.7098High yield achieved in an aqueous medium, reducing the need for organic solvents.[2]
85None (neat)1:124Not specified39 (for 1-hexylpyridinium chloride)Example for a longer chain alkyl chloride, suggesting reaction conditions can be adapted.

Process Logic and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Analyze Product: Low Yield? start->check_yield check_purity Analyze Product: Impurities Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes high_temp High Temperature Side Reactions check_purity->high_temp Yes (Picolines) starting_material_issue Impure Starting Materials check_purity->starting_material_issue Yes (Other Impurities) solvent_reaction Solvent Reactivity check_purity->solvent_reaction Yes (Colored Byproducts) end_ok Successful Synthesis check_purity->end_ok No increase_time Increase Reaction Time/ Temperature Moderately incomplete_rxn->increase_time optimize_temp Lower Reaction Temperature high_temp->optimize_temp purify_reagents Purify/Verify Starting Materials starting_material_issue->purify_reagents change_solvent Use Inert Solvent (e.g., Water, Acetonitrile) solvent_reaction->change_solvent increase_time->start optimize_temp->start purify_reagents->start change_solvent->start end_nok Re-evaluate Protocol

References

Technical Support Center: Optimizing Reactions with 1-Methylpyridinium Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Methylpyridinium chloride as a catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

A1: this compound ([(CH₃)C₅H₅N]⁺Cl⁻) is a quaternary ammonium salt that often serves as a catalyst or a component of ionic liquids in organic synthesis.[1][2] Due to its properties, such as high thermal stability and the ability to dissolve a range of organic and inorganic compounds, it is employed in various reactions, including ether synthesis and glycosylation.[1][3][4]

Q2: What are the main advantages of using this compound or related ionic liquids over conventional organic solvents?

A2: Key advantages include:

  • Low Vapor Pressure: Reduces environmental hazards and losses due to evaporation.[5]

  • Thermal Stability: Allows for a wider range of reaction temperatures.[6]

  • Tunable Properties: The properties of ionic liquids can be modified by altering the cation or anion, influencing reactivity and selectivity.[7]

  • Catalyst Recycling: In many cases, the ionic liquid containing the catalyst can be separated from the product and reused, which is economically and environmentally beneficial.[4][7]

Q3: Can this compound be used as a catalyst on its own, or is it typically part of an ionic liquid?

A3: this compound can be used as a catalyst itself, often in reactions where the pyridinium ion plays a key role.[8][9] However, it is frequently a component of ionic liquids, where it can act as both the solvent and the catalyst.[3][6]

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing very low to no yield in my reaction. What are the potential causes and how can I address them?

A4: Low yield can stem from several factors:

  • Insufficient Catalyst Activity: The catalytic activity might be too low under your current conditions. Consider increasing the reaction temperature, as higher temperatures can enhance reaction rates.[10] However, be mindful of potential catalyst decomposition at excessive temperatures.

  • Poor Substrate Solubility: Ensure your reactants are adequately soluble in the this compound-based medium. If solubility is an issue, you might consider co-solvents, but this can affect the catalyst's performance and the reaction's green credentials.

  • Catalyst Poisoning: Impurities in your starting materials or solvents can deactivate the catalyst.[11][12] Ensure you are using high-purity, dry reagents and solvents.

  • Steric Hindrance: In reactions like glycosylation, steric hindrance on the pyridine ring (e.g., ortho-substitution) can significantly decrease the conversion to the product.[13] Similarly, in Williamson ether synthesis, sterically hindered alkyl halides (secondary or tertiary) will favor elimination over substitution.[14]

Troubleshooting Workflow for Low Yield

LowYield Start Low/No Yield Observed Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp If pure Result_Unchanged Yield Unchanged Check_Purity->Result_Unchanged If impure Check_Solubility Assess Substrate Solubility Increase_Temp->Check_Solubility Increase_Temp->Result_Unchanged If no improvement Optimize_Conc Optimize Substrate Concentration Check_Solubility->Optimize_Conc Check_Solubility->Result_Unchanged If poor Check_Sterics Evaluate Steric Hindrance Optimize_Conc->Check_Sterics Optimize_Conc->Result_Unchanged If no improvement Result_Improved Yield Improved Check_Sterics->Result_Improved If optimized Check_Sterics->Result_Unchanged If sterically hindered Glycosylation_Workflow Start Start: Prepare Reactants (Acceptor, Catalyst, Donor) Reaction Combine Reactants in Anhydrous Solvent Start->Reaction Stirring Stir at Controlled Temperature (e.g., 40°C) Reaction->Stirring Monitoring Monitor Reaction Progress via TLC Stirring->Monitoring Purification Purify by Column Chromatography Monitoring->Purification Reaction Complete Product Obtain Glycosylated Product Purification->Product Williamson_Logic Substrate Alkyl Halide Substrate Primary Primary (1°) or Methyl Substrate->Primary Secondary Secondary (2°) Substrate->Secondary Tertiary Tertiary (3°) Substrate->Tertiary Reaction_SN2 SN2 Pathway (Ether Formation) Primary->Reaction_SN2 Favored Secondary->Reaction_SN2 Possible Reaction_E2 E2 Pathway (Alkene Formation) Secondary->Reaction_E2 Competing Tertiary->Reaction_E2 Favored

References

dealing with impurities in 1-Methylpyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpyridinium chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual pyridine is a frequent impurity.

  • Related Pyridine Compounds: Other pyridine derivatives may be present, depending on the purity of the initial pyridine used. Commercial suppliers often list other pyridine-based compounds as potential impurities.

  • Solvent Residues: Solvents used during synthesis and purification (e.g., ethanol, diethyl ether, acetone) can be trapped in the final product.[1]

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

  • Side-Reaction Products: Depending on the synthetic route, by-products can form. For instance, if using pyrylium salts as precursors, colored enamine intermediates may arise.[2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component and any impurities. A reversed-phase HPLC (RP-HPLC) method is often suitable for pyridinium salts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can help identify and quantify impurities by comparing the spectra to known standards.[4][5][6]

  • Mass Spectrometry (MS): Can be coupled with GC or LC to identify impurities by their mass-to-charge ratio.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range or a depressed melting point suggests the presence of impurities.

Q3: My this compound is discolored (yellowish or brownish). What could be the cause and how can I fix it?

A3: Discoloration in pyridinium salts can be due to the presence of impurities, often arising from side reactions during synthesis.[2] The formation of colored by-products is a known issue in the synthesis of related compounds.

To address this, purification by recrystallization is recommended. If the discoloration persists, treatment with activated charcoal during the recrystallization process can help remove colored impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR Spectrum

Symptoms:

  • You observe peaks in the ¹H or ¹³C NMR spectrum that do not correspond to this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Solvents Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[5][6] Dry the sample under high vacuum to remove volatile solvents.
Unreacted Pyridine Compare the spectrum to a reference spectrum of pyridine. Residual pyridine signals will be distinct from the methylated product. Purify the sample by recrystallization.
Other Organic Impurities If the impurity cannot be identified as a common solvent or starting material, consider potential side-products from your synthesis. Further purification by column chromatography or recrystallization may be necessary.
Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • The yield of this compound is significantly lower than expected.

  • Analysis of the crude product shows a large proportion of unreacted starting materials.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Purity of Starting Materials Ensure the pyridine and methylating agent are of high purity. Impurities in the starting materials can inhibit the reaction.[7]
Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For the methylation of pyridine, ensuring anhydrous conditions is often crucial.
Exothermic Reaction The methylation of pyridine can be exothermic. If the reaction is not properly cooled, it can lead to side reactions and degradation of the product. Consider slow, controlled addition of the methylating agent and use of an ice bath.[7]
Issue 3: Poor Crystal Formation During Recrystallization

Symptoms:

  • The product oils out instead of crystallizing.

  • No crystals form upon cooling.

  • The resulting crystals are very small or appear impure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent System The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8][9] Perform small-scale solubility tests with different solvents (e.g., ethanol, isopropanol, acetone, or mixtures with an anti-solvent like diethyl ether) to find the optimal system.[10]
Solution is Too Dilute If no crystals form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again.
Cooling is Too Rapid Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Supersaturation If the solution is supersaturated and crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to induce crystallization.[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This is a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally. A common system for similar pyridinium salts is a mixture of ethanol and diethyl ether.[1]

  • Dissolution: In a flask, add the impure this compound. Heat a suitable solvent (e.g., ethanol) in a separate container. Add the minimum amount of hot solvent to the flask containing the solid until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a starting point for developing an HPLC method for the analysis of this compound, based on a method for a similar compound.[3] Method validation is required for specific applications.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

Visualizations

Impurity_Identification_Workflow start Impure 1-Methylpyridinium Chloride Sample analysis Analytical Characterization (NMR, HPLC, MS) start->analysis data_interpretation Data Interpretation analysis->data_interpretation impurity_identified Impurity Identified data_interpretation->impurity_identified Known Impurity unknown_impurity Unknown Impurity data_interpretation->unknown_impurity Unknown Peak purification Purification (Recrystallization, Chromatography) impurity_identified->purification further_analysis Further Structural Elucidation unknown_impurity->further_analysis pure_product Pure 1-Methylpyridinium Chloride purification->pure_product further_analysis->purification

Workflow for impurity identification and purification.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Problem Encountered in Synthesis check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_setup Verify Experimental Setup (e.g., Anhydrous) start->check_setup purification_issue Problem During Purification solvent_choice Optimize Recrystallization Solvent purification_issue->solvent_choice cooling_rate Control Cooling Rate purification_issue->cooling_rate concentration Adjust Solution Concentration purification_issue->concentration analysis_issue Unexpected Analytical Results compare_spectra Compare with Reference Spectra & Impurity Data analysis_issue->compare_spectra check_instrument Verify Instrument Calibration analysis_issue->check_instrument

A logical approach to troubleshooting common issues.

References

Technical Support Center: 1-Methylpyridinium Chloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylpyridinium chloride in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Unexpected Degradation of this compound in Aqueous Solution

Question: I am observing a decrease in the concentration of my this compound standard solution over a short period. What could be the cause?

Answer:

Several factors can contribute to the degradation of this compound in aqueous solutions. Consider the following potential causes and troubleshooting steps:

  • pH of the Solution: this compound stability can be pH-dependent. While it is generally stable, extremes in pH can promote degradation.

    • Troubleshooting: Measure the pH of your solution. If it is highly acidic or alkaline, adjust it to a more neutral pH range (6-8) if your experimental protocol allows. For long-term storage, buffered solutions are recommended.

  • Temperature: Elevated temperatures can accelerate the degradation of many chemical compounds, including this compound.

    • Troubleshooting: Store your stock and working solutions at recommended cool temperatures, such as 2-8°C, and protect them from direct heat sources.[1] For prolonged storage, consider freezing the solution if compatible with your application.

  • Light Exposure: Photodegradation can be a concern for pyridinium compounds.

    • Troubleshooting: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

  • Presence of Contaminants: The presence of oxidizing agents or other reactive species in your solvent or glassware can lead to degradation.

    • Troubleshooting: Use high-purity water and analytical grade solvents. Ensure that all glassware is thoroughly cleaned and rinsed to remove any residual chemicals.

Logical Relationship for Troubleshooting Degradation

G start Observed Degradation ph Check pH start->ph temp Check Temperature start->temp light Check Light Exposure start->light contaminants Check for Contaminants start->contaminants adjust_ph Adjust to Neutral pH ph->adjust_ph store_cool Store at 2-8°C temp->store_cool protect_light Use Amber Vials light->protect_light use_hplc_grade Use High-Purity Solvents contaminants->use_hplc_grade stable Solution Stabilized adjust_ph->stable store_cool->stable protect_light->stable use_hplc_grade->stable G start Unknown Peaks in HPLC forced_degradation Perform Forced Degradation start->forced_degradation hplc_pda Analyze by HPLC-PDA forced_degradation->hplc_pda lc_ms Analyze by LC-MS/MS hplc_pda->lc_ms nmr Isolate and Analyze by NMR hplc_pda->nmr identification Identify Degradation Products lc_ms->identification nmr->identification G start Develop HPLC Method inject_blank Inject Blank (Diluent) start->inject_blank inject_standard Inject 1-MPCl Standard start->inject_standard inject_stressed Inject Stressed Samples start->inject_stressed check_interference Check for Interference at RT of 1-MPCl inject_blank->check_interference inject_standard->check_interference check_resolution Check Resolution Between Peaks inject_stressed->check_resolution specific_method Specificity Demonstrated check_interference->specific_method check_resolution->specific_method

References

avoiding degradation of 1-Methylpyridinium chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to mitigate the degradation of 1-Methylpyridinium chloride during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound in a question-and-answer format.

Issue 1: Low or Inconsistent Reaction Yields

  • Q: My reaction yield is significantly lower than expected when using this compound. Could degradation be the cause?

    • A: Yes, degradation of this compound is a likely contributor to low yields. This compound is susceptible to degradation under certain conditions, particularly elevated temperatures and basic pH. Incompatibility with strong oxidizing agents can also lead to its decomposition.[1] It is crucial to control these parameters to maintain the integrity of the reagent.

  • Q: I observe a color change in my reaction mixture involving this compound over time. What does this indicate?

    • A: A noticeable color change, such as yellowing or browning, often suggests the formation of degradation products. This can be a result of thermal decomposition or reaction with other components in the mixture. It is advisable to monitor the reaction progress using analytical techniques like TLC or HPLC to correlate the color change with product formation and potential degradation.

Issue 2: Presence of Unexpected Byproducts

  • Q: My final product is contaminated with impurities that I cannot identify. Could they be degradation products of this compound?

    • A: It is highly possible. Degradation of the pyridinium ring or loss of the methyl group can lead to various byproducts. Under basic conditions, Hofmann elimination is a potential degradation pathway for quaternary ammonium salts, which could lead to ring-opened products. Nucleophilic attack on the pyridinium ring can also occur, especially with strong nucleophiles.

  • Q: How can I confirm if the observed impurities are from this compound degradation?

    • A: You can analyze a sample of this compound under your reaction conditions (e.g., same solvent, temperature, and pH) but without other reactants. Use techniques like HPLC-UV, LC-MS, or NMR spectroscopy to detect any new peaks or signals that correspond to the impurities in your actual reaction mixture.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q: What are the optimal storage conditions for this compound?

    • A: this compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[2] The recommended storage temperature is often at room temperature or in a refrigerator.

  • Q: How stable is this compound in different solvents?

    • A: It is generally soluble and relatively stable in polar solvents like water and methanol.[2] However, the stability can be influenced by the pH of the solution and the presence of reactive functional groups in the solvent.

Reaction Conditions

  • Q: What is the effect of pH on the stability of this compound?

    • A: this compound is more stable under neutral to acidic conditions. Basic conditions (high pH) can promote degradation through pathways like Hofmann elimination. It is advisable to maintain the reaction pH below 8 wherever possible.

  • Q: What is the recommended temperature range for reactions involving this compound?

    • A: While elevated temperatures can increase reaction rates, they also accelerate the degradation of this compound. Thermal decomposition can occur at higher temperatures. It is recommended to perform reactions at the lowest effective temperature and to conduct thermal stability studies (e.g., using TGA) if high temperatures are necessary.

Data on this compound Stability

While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes key stability considerations.

ParameterConditionStability ConcernRecommendation
pH > 8 (Basic)HighMaintain pH ≤ 7. Avoid strong bases.
< 6 (Acidic)Generally StableSuitable for most applications.
Temperature > 100 °CModerate to HighUse the lowest possible temperature. Monitor for degradation.
Room TemperatureGenerally StableIdeal for storage and many reactions.
Atmosphere Presence of MoistureHigh (due to hygroscopicity)Store and handle under dry, inert conditions.
Reagents Strong Oxidizing AgentsHighAvoid contact with strong oxidizers.
Strong NucleophilesModerate to HighConsider potential for nucleophilic attack on the ring.

Experimental Protocols

Protocol 1: Monitoring Degradation of this compound by HPLC-UV

This protocol provides a method to quantify the degradation of this compound in a reaction mixture.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • This compound standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 50% acetonitrile) with 0.1% phosphoric acid to ensure a low pH. The exact gradient will need to be optimized for your specific application.

    • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: At various time points during your reaction, withdraw an aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter.

    • HPLC Analysis: Inject the standard solutions and the prepared samples onto the HPLC system. Monitor the absorbance at a suitable wavelength (e.g., around 254 nm).

    • Data Analysis: Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve. A decrease in concentration over time indicates degradation. The appearance of new peaks can be indicative of degradation products.

Protocol 2: General Procedure to Minimize Degradation During a Reaction

This protocol outlines general steps to prevent the degradation of this compound.

  • Materials:

    • Dry glassware.

    • Inert atmosphere (Nitrogen or Argon).

    • pH meter or pH indicator strips.

    • Temperature-controlled reaction setup.

  • Procedure:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric moisture and oxygen.

    • Dry Solvents: Use anhydrous solvents to prevent hydrolysis and other moisture-related side reactions.

    • pH Control: If the reaction is sensitive to pH, buffer the solution to maintain a neutral or slightly acidic environment. Avoid the use of strong, non-nucleophilic bases if possible. If a base is required, consider using a weaker base or adding it slowly at a low temperature.

    • Temperature Management: Maintain the reaction at the lowest temperature at which a reasonable reaction rate is observed. Use a temperature-controlled bath to avoid overheating.

    • Reaction Monitoring: Regularly monitor the reaction progress by TLC, HPLC, or NMR to ensure the timely quenching of the reaction upon completion, minimizing prolonged exposure to potentially degrading conditions.

    • Work-up: During the work-up procedure, avoid exposing the product to strongly basic conditions for extended periods.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions 1-Methylpyridinium_chloride 1-Methylpyridinium_chloride Degradation_Products Degradation_Products 1-Methylpyridinium_chloride->Degradation_Products Degradation High_pH High pH (>8) High_pH->Degradation_Products High_Temperature High Temperature High_Temperature->Degradation_Products Strong_Oxidants Strong Oxidizing Agents Strong_Oxidants->Degradation_Products Strong_Nucleophiles Strong Nucleophiles Strong_Nucleophiles->Degradation_Products

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prevention Preventative Measures cluster_monitoring Monitoring Inert_Atmosphere Use Inert Atmosphere Dry_Solvents Use Dry Solvents Inert_Atmosphere->Dry_Solvents pH_Control Control pH Dry_Solvents->pH_Control Temperature_Control Control Temperature pH_Control->Temperature_Control Reaction_Sampling Regular Sampling Temperature_Control->Reaction_Sampling HPLC_Analysis HPLC-UV Analysis Reaction_Sampling->HPLC_Analysis NMR_Analysis NMR Analysis Reaction_Sampling->NMR_Analysis Stable_Product Stable_Product HPLC_Analysis->Stable_Product NMR_Analysis->Stable_Product Start_Reaction Start_Reaction Start_Reaction->Inert_Atmosphere

Caption: Workflow for minimizing and monitoring degradation.

References

Technical Support Center: 1-Methylpyridinium Chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of 1-Methylpyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis method for this compound?

A1: The most common industrial method is the direct N-methylation of pyridine with methyl chloride. A key advancement for scale-up is the use of water as a solvent, which is cost-effective and improves safety.[1] The reaction is typically carried out under moderate pressure and temperature to ensure the methyl chloride remains in the reaction mixture.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Exothermic Reaction: The quaternization of pyridine is a highly exothermic reaction, which can lead to a thermal runaway if not properly controlled.[2]

  • Handling of Methyl Chloride: Methyl chloride is a flammable and toxic gas. Appropriate handling procedures, including the use of a closed reaction system and good ventilation, are crucial.

  • Product Toxicity: this compound is toxic if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[4]

Q3: How does the hygroscopic nature of this compound affect large-scale production?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to challenges in filtration, drying, and storage. On a large scale, it is essential to handle the product in a controlled-humidity environment and use efficient drying techniques to obtain a free-flowing powder. Storage under an inert, dry atmosphere is recommended.

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor include:

  • Temperature: Due to the exothermic nature of the reaction, strict temperature control is vital.

  • Pressure: Maintaining adequate pressure is necessary to keep the gaseous methyl chloride dissolved in the reaction medium.

  • Reaction Time: Monitoring the reaction progress to determine the optimal reaction time for maximizing yield and minimizing byproducts is important.

  • Stirring/Agitation: Efficient mixing is crucial for ensuring good mass and heat transfer, especially in larger reactors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC or NMR to determine the optimal reaction endpoint. Ensure the temperature is maintained within the optimal range.
Loss of volatile reactants (methyl chloride) due to inadequate pressure.Ensure the reaction vessel is properly sealed and can maintain the required pressure to keep methyl chloride in the liquid phase or dissolved in the solvent.
Poor quality of raw materials (pyridine or methyl chloride).Use high-purity pyridine and methyl chloride. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Product Discoloration Formation of colored impurities due to side reactions at elevated temperatures.Maintain strict temperature control. Consider performing the reaction at the lower end of the effective temperature range.
Presence of impurities in the starting materials.Use purified raw materials. Activated carbon treatment during the recrystallization step can help remove colored impurities.
Difficult Filtration Formation of very fine crystals.Optimize the cooling rate during crystallization. Slower cooling can lead to the formation of larger, more easily filterable crystals.
Product is too hygroscopic and becomes sticky.Conduct filtration in a low-humidity environment. Wash the filter cake with a non-polar, anhydrous solvent to help remove residual water.
Product Purity Issues Presence of unreacted pyridine.Use a slight excess of methyl chloride to ensure complete conversion of pyridine. Unreacted pyridine can be removed by washing the crude product with a suitable solvent like diethyl ether.
Formation of side-products.Optimize reaction conditions (temperature, pressure, reaction time) to minimize side reactions. Recrystallization is an effective method for purifying the final product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound in an Aqueous Medium

This protocol is adapted from an industrial synthesis method.

Materials:

  • Pyridine (high purity)

  • Methyl chloride

  • Deionized water

  • Pressurized reaction vessel with temperature and pressure control

  • Stirring mechanism

Procedure:

  • Charge the reaction vessel with pyridine and deionized water in a molar ratio of approximately 1:1.10 (Pyridine:Water).

  • Seal the reactor and begin agitation.

  • Heat the mixture to the desired reaction temperature (e.g., 70-90°C).

  • Slowly introduce methyl chloride into the reactor, maintaining a slight molar excess relative to pyridine (e.g., 1.05:1 Methyl chloride:Pyridine).

  • Maintain the reaction temperature and pressure (e.g., 0-0.70 MPa) for the duration of the reaction (e.g., 6-10 hours).

  • Monitor the reaction progress by taking samples and analyzing for the disappearance of pyridine.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure.

  • The resulting aqueous solution of this compound can be used directly or the product can be isolated by evaporation of water followed by purification.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • To induce further crystallization, slowly add anhydrous diethyl ether until the solution becomes cloudy.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove residual soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 Charge Reactor (Pyridine, Water) s2 Heat and Agitate s1->s2 s3 Introduce Methyl Chloride s2->s3 s4 Reaction (Controlled T & P) s3->s4 w1 Cool Reactor s4->w1 w2 Isolate Crude Product (e.g., Evaporation) w1->w2 p1 Recrystallization (Ethanol/Ether) w2->p1 p2 Filtration p1->p2 p3 Drying (Vacuum) p2->p3 final_product Pure 1-Methylpyridinium Chloride p3->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Loss of Reactant? start->cause2 No sol1 Optimize reaction time and temperature. Monitor reaction progress. cause1->sol1 Yes cause1->cause2 No sol2 Check reactor seals and maintain adequate pressure. cause2->sol2 Yes cause3 Poor Raw Material Quality? cause2->cause3 No sol3 Use high-purity starting materials. cause3->sol3 Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Analytical Method Validation for 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 1-Methylpyridinium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be utilized, often with specific sample preparation or derivatization steps.

Q2: What are the key validation parameters to consider for an HPLC method for this compound according to ICH Q2(R1) guidelines?

A2: According to ICH Q2(R1) guidelines, the key validation parameters for an HPLC assay of this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How can I prepare a biological sample (e.g., plasma, urine) for this compound analysis?

A3: Sample preparation for biological fluids typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. A common approach for plasma is protein precipitation with a solvent like acetonitrile. For urine samples, a "dilute and shoot" approach, where the sample is simply diluted with the mobile phase, may be sufficient for LC-MS/MS analysis due to the high sensitivity and specificity of the detector.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary silanol interactions between the positively charged 1-Methylpyridinium ion and the stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.- Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl).- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable groups.- Flush the column with a strong solvent.- Reduce the sample concentration or injection volume.
Poor Peak Resolution - Inadequate separation from other components in the sample matrix.- Suboptimal mobile phase composition.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).- Decrease the flow rate.- Use a longer column or a column with a smaller particle size.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the sample matrix affecting the ionization of this compound.- Improve sample preparation to remove more matrix components (e.g., use SPE instead of protein precipitation).- Optimize the chromatographic method to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity - Poor ionization efficiency.- Suboptimal mass spectrometer settings.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize the collision energy and other MS/MS parameters for the specific transitions of this compound.

Experimental Protocols & Data

HPLC-UV Method for this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: 254 nm

  • Analysis: Inject the standards and samples and record the chromatograms.

Example Validation Data (for illustrative purposes):

Parameter Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
LC-MS/MS Method for this compound in Plasma

This protocol is based on a published method for the quantification of 1-Methylpyridinium in rat plasma.[1]

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., Aquasil C18)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Standard and QC Sample Preparation: Spike known concentrations of this compound into blank plasma to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatographic and MS Conditions:

    • Chromatographic separation is performed on an Aquasil C18 analytical column with an isocratic elution.[1]

    • Detection is achieved by a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.[1]

    • Monitor the appropriate precursor-to-product ion transitions for 1-Methylpyridinium.

Published Performance Data:

Parameter Result in Rat Plasma
Limit of Quantification (LOQ) 0.05 pg/mL[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC/LC-MS Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Analytical Issue Encountered Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Peak_Shape Evaluate Peak Shape Check_System->Peak_Shape System OK Fix_System Troubleshoot Instrument (e.g., check for leaks, pump issues) Check_System->Fix_System System Not OK Retention_Time Check Retention Time Peak_Shape->Retention_Time Shape OK Tailing Tailing Peak_Shape->Tailing Tailing? Signal_Intensity Assess Signal Intensity Retention_Time->Signal_Intensity RT Stable RT_Shift RT_Shift Retention_Time->RT_Shift Shifting? Low_Signal Low_Signal Signal_Intensity->Low_Signal Low? End Method Performing As Expected Signal_Intensity->End Signal OK Tailing_Solutions Adjust Mobile Phase pH Use End-Capped Column Reduce Sample Load Tailing->Tailing_Solutions RT_Solutions Check Mobile Phase Prep Ensure Column Equilibration Use Column Oven RT_Shift->RT_Solutions Signal_Solutions Optimize MS Parameters Check Sample Prep Recovery Investigate Matrix Effects Low_Signal->Signal_Solutions

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to 1-Methylpyridinium Chloride and Other Pyridinium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and underlying mechanisms of 1-Methylpyridinium chloride in comparison to a range of other pyridinium salts, supported by experimental data.

Pyridinium salts, a versatile class of N-heterocyclic aromatic compounds, are integral to numerous applications in research and drug development. Their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties, stems from the positively charged nitrogen atom within the pyridine ring and the customizable nature of their substituents. This guide provides a detailed comparison of this compound and other notable pyridinium salts, focusing on their performance in various biological assays, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these salts is crucial for interpreting their biological activity and designing new therapeutic agents. This compound is a simple, water-soluble pyridinium salt that serves as a foundational structure for many more complex derivatives.

PropertyThis compoundOther Pyridinium SaltsReference(s)
Molecular Formula C₆H₈ClNVaries[1]
Molecular Weight 129.59 g/mol Varies[1]
Appearance White to almost white powder/crystalVaries[2]
Solubility Soluble in waterVaries based on substituents[3]
Stability Stable under recommended storage conditionsVaries[4]

Comparative Biological Activity

The biological efficacy of pyridinium salts is highly dependent on their chemical structure, particularly the nature of the substituents on the pyridine ring and the nitrogen atom. These modifications significantly influence properties like hydrophobicity, which in turn affects their interaction with biological targets.[5][6]

Antimicrobial Activity

Pyridinium salts are known for their potent antimicrobial properties, which are often attributed to their ability to disrupt bacterial cell membranes.[7][8] The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromide (3d)Staphylococcus aureus4[9]
1-(2-phenylethyl)-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromide (3c)Staphylococcus aureus16[9]
1-benzyl-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromide (3a)Staphylococcus aureus16[9]
1-benzyl-4-(2-(2-hydroxybenzylidene)hydrazinyl)pyridinium bromide (2a)Escherichia coli64[9]
N-(n-octadecyl)-2-methylpyridinium bromide (A1)Staphylococcus aureus- (Inhibition zone: 7 mm)[3]
N-(n-octadecyl)-3-methylpyridinium bromide (A2)Staphylococcus aureus- (Inhibition zone: 5 mm)[3]
Cytotoxic and Anticancer Activity

Several pyridinium salts have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[10][11] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCell LineIC50 (µM)Reference(s)
1-methyl-3-nitropyridine chloride (MNP)HL60 (Human promyelocytic leukemia)24.3[5]
1-methyl-3-nitropyridine chloride (MNP)HL60/MX2 (Resistant leukemia)20.5[5]
3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION)HL60 (Human promyelocytic leukemia)80.5[11]
3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION)HL60/MX2 (Resistant leukemia)95.5[11]
Tanshinone I-pyridinium salt derivative (a4)MDA-MB-231 (Breast cancer)1.41[12][13]
Tanshinone I-pyridinium salt derivative (a4)HepG2 (Liver cancer)1.63[12][13]
Tanshinone I-pyridinium salt derivative (a4)22RV1 (Prostate cancer)1.40[12][13]
Enzyme Inhibition

Pyridinium salts have been extensively studied as inhibitors of various enzymes, with acetylcholinesterase (AChE) being a prominent target in the context of Alzheimer's disease research.[6][14] The inhibitory potential is quantified by the IC50 value.

CompoundEnzymeIC50Reference(s)
1-Methyl-4-phenylpyridinium (MPP+)Acetylcholinesterase (AChE)Ki = 0.197 mM[15]
Benzylpyridinium derivative (45a)Acetylcholinesterase (AChE)1.9 nM[6]
Coumarin-pyridinium hybrid (54c)Acetylcholinesterase (AChE)12.48 nM[6]
4-oxobenzo[d]1,2,3-triazin-pyridinium derivative (66a)Acetylcholinesterase (AChE)0.10 µM[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which pyridinium salts exert their biological effects is crucial for targeted drug design.

Antimicrobial Mechanism

The primary mechanism of antimicrobial action for many pyridinium salts involves the disruption of the bacterial cell membrane. The cationic pyridinium headgroup interacts with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Antimicrobial_Mechanism Pyridinium_Salt Pyridinium Salt Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Pyridinium_Salt->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leakage of Intracellular Contents

Antimicrobial mechanism of pyridinium salts.
Apoptosis Induction in Cancer Cells

Many cytotoxic pyridinium salts induce apoptosis in cancer cells. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade.

Apoptosis_Induction Pyridinium_Salt Pyridinium Salt ROS_Production Increased Intracellular ROS Production Pyridinium_Salt->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9 Caspase-9 Activation Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis induction pathway by pyridinium salts.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Preparation of Stock Solutions: Dissolve the pyridinium salt in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinium salt for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[15][16]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate a pre-incubation period with the inhibitor.

  • Substrate Addition: Add the ATCh solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow_AChE cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCh, DTNB, Buffer) Add_Reagents Add Buffer, DTNB, & Test Compound to Plate Reagents->Add_Reagents Test_Compounds Prepare Test Compounds (Serial Dilutions) Test_Compounds->Add_Reagents Add_AChE Add AChE & Pre-incubate Add_Reagents->Add_AChE Add_ATCh Add ATCh to Initiate Reaction Add_AChE->Add_ATCh Measure_Absorbance Measure Absorbance (412 nm, Kinetic) Add_ATCh->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Value Measure_Absorbance->Calculate_Inhibition

Workflow for the AChE inhibition assay.

Conclusion

This guide highlights the diverse biological activities of pyridinium salts, with a focus on comparing this compound to its more complex analogues. The versatility of the pyridinium scaffold allows for extensive chemical modification, leading to a wide range of potencies and selectivities in antimicrobial, anticancer, and enzyme-inhibiting applications. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and drug development professionals working with this important class of compounds. Further direct comparative studies of this compound are warranted to fully elucidate its therapeutic potential relative to its derivatives.

References

A Comparative Guide to the Catalytic Activity of 1-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 1-Methylpyridinium chloride against other common alternatives in organic synthesis, with a focus on phase-transfer catalysis. The information presented is supported by experimental data to facilitate catalyst selection and reaction optimization in research and development settings.

Executive Summary

This compound is a quaternary ammonium salt that demonstrates utility as a phase-transfer catalyst (PTC) in various organic transformations. This guide focuses on its performance in the Williamson ether synthesis, a fundamental C-O bond-forming reaction. Experimental data reveals that the catalytic efficiency of pyridinium salts is influenced by the substituents on both the pyridine ring and the benzyl group. While specific head-to-head comparisons with a broad range of catalysts under identical conditions are limited in publicly available literature, this guide collates available data to provide a comparative perspective against other pyridinium salts, quaternary ammonium salts like tetrabutylammonium bromide (TBAB), and phosphonium salts.

Data Presentation: A Quantitative Comparison of Phase-Transfer Catalysts

The following tables summarize the performance of this compound and its alternatives in the Williamson ether synthesis.

Table 1: Comparison of N-Benzylpyridinium Salt Catalysts in the Williamson Ether Synthesis of 4-Nitrophenyl Benzyl Ether

CatalystSubstituent on Pyridine RingSubstituent on Benzyl GroupYield (%)Reaction Time (h)
4-Methyl-benzylpyridinium chloride 4-MethylUnsubstituted925
N-Benzylpyridinium chlorideUnsubstitutedUnsubstituted856
4-Methoxy-benzylpyridinium chloride4-MethoxyUnsubstituted954.5
4-Nitro-benzylpyridinium chloride4-NitroUnsubstituted758

Data compiled from studies on the etherification of 4-nitrophenol with benzyl bromide under solid-liquid phase-transfer catalysis (SL-PTC) conditions.

Table 2: Comparative Performance of Quaternary Ammonium and Phosphonium Salts in Nucleophilic Substitution Reactions

CatalystReaction TypeSubstrate 1Substrate 2SolventYield (%)
1-Methylpyridinium iodide Nucleophilic Aromatic Substitution2-chloro-1-methylpyridinium iodidePhenolNot SpecifiedVaries
Tetrabutylammonium bromide (TBAB)Williamson Ether Synthesis4-ethylphenolMethyl iodideDichloromethane/WaterNot specified
Tetrabutylphosphonium bromideWilliamson Ether Synthesiso-chloronitrobenzenePotassium phenoxideNot SpecifiedHigh

Experimental Protocols

Below are detailed methodologies for the synthesis of ethers using phase-transfer catalysis.

Experimental Protocol 1: Williamson Ether Synthesis using a Pyridinium Salt Catalyst

This protocol is adapted for the use of this compound based on general procedures for similar phase-transfer catalysts.

Materials:

  • Phenol (e.g., 4-nitrophenol)

  • Alkyl halide (e.g., benzyl bromide)

  • This compound (catalyst)

  • Solid base (e.g., anhydrous potassium carbonate)

  • Aprotic solvent (e.g., toluene or acetonitrile)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), alkyl halide (1.2 eq), anhydrous potassium carbonate (2.0 eq), and this compound (0.05 eq).

  • Add the aprotic solvent to the flask.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid base and wash the filter cake with the aprotic solvent.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ether product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Catalytic Cycle of Phase-Transfer Catalysis in Williamson Ether Synthesis

The following diagram illustrates the generally accepted mechanism for phase-transfer catalysis in the Williamson ether synthesis, where Q⁺ represents the quaternary ammonium cation (e.g., 1-Methylpyridinium).

PTC_Williamson_Ether_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase RO- M+ Alkoxide (RO⁻ M⁺) MX Salt Byproduct (M⁺X⁻) Q+ RO- Ion Pair (Q⁺RO⁻) RO- M+->Q+ RO- Anion Exchange QX_aq Catalyst (Q⁺X⁻) QX_aq->Q+ RO- R'X Alkyl Halide (R'X) ROR' Ether Product (ROR') R'X->ROR' QX_org Catalyst (Q⁺X⁻) Q+ RO-->ROR' SN2 Reaction Q+ RO-->QX_org Forms QX_org->QX_aq Catalyst Regeneration

Caption: Catalytic cycle of the Williamson ether synthesis.

Experimental Workflow for Williamson Ether Synthesis

This diagram outlines the key steps in the experimental procedure described above.

Experimental_Workflow A 1. Reaction Setup: Combine reactants, base, catalyst, and solvent. B 2. Heating and Stirring: Reflux at 80-100°C. A->B C 3. Reaction Monitoring: Track progress using TLC/GC. B->C D 4. Workup: Cool, filter, and wash. C->D E 5. Extraction: Separate organic and aqueous layers. D->E F 6. Drying and Evaporation: Remove water and solvent. E->F G 7. Purification: Recrystallization or chromatography. F->G H Final Product: Pure Ether G->H

Caption: Experimental workflow for Williamson ether synthesis.

Logical Relationship for Catalyst Selection in Phase-Transfer Catalysis

The choice of a phase-transfer catalyst is guided by several interconnected factors that influence its performance.

Catalyst_Selection_Logic cluster_catalyst Catalyst Properties cluster_reaction Reaction Parameters cluster_outcome Desired Outcome Lipophilicity Lipophilicity High_Yield High_Yield Lipophilicity->High_Yield Fast_Reaction Fast_Reaction Lipophilicity->Fast_Reaction Stability Stability Stability->High_Yield Stability->Fast_Reaction Anion Anion Anion->Fast_Reaction Solvent Solvent Solvent->High_Yield Base Base Base->Fast_Reaction Temperature Temperature Temperature->Fast_Reaction

Caption: Factors influencing phase-transfer catalyst selection.

Comparative Toxicity Analysis of 1-Methylpyridinium Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 1-Methylpyridinium chloride and its derivatives. The information is compiled from various studies to assist researchers in understanding the structure-toxicity relationships within this class of compounds. The data presented herein is intended for research and informational purposes only.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and its derivatives. Due to the data being sourced from multiple studies, direct comparison of absolute values should be approached with caution. The experimental conditions, including the model system and endpoint measured, are provided for context.

CompoundTest SystemEndpointValueReference
N-Butylpyridinium Chloride (NBuPy-Cl) Sprague Dawley Rats (in vivo)3-Month Drinking Water StudyDecreased terminal mean body weights at high concentrations[1]
B6C3F1/N Mice (in vivo)3-Month Drinking Water StudySignificantly increased incidences of chronic progressive nephropathy in male mice at highest exposure concentrations[1]
Cetylpyridinium Chloride (CPC) Osteosarcoma cybrid cells (in vitro)Inhibition of Mitochondrial O2 ConsumptionIC50: 3.8µM[2]
Osteosarcoma cybrid cells (in vitro)Inhibition of ATP SynthesisIC50: 0.9µM[2]
Zn(II) meso-tetrakis(N-methylpyridinium-2-yl)porphyrin (ZnTM-2-PyP) LS174T adenocarcinoma cells (in vitro)MTT Reduction (Phototreatment)IC50: ~10µM[3][4]
Zn(II) meso-tetrakis(N-butylpyridinium-2-yl)porphyrin (ZnTnBu-2-PyP) LS174T adenocarcinoma cells (in vitro)MTT Reduction (Phototreatment)IC50: ~2.5µM[3][4]
Zn(II) meso-tetrakis(N-hexylpyridinium-2-yl)porphyrin (ZnTnHex-2-PyP) LS174T adenocarcinoma cells (in vitro)MTT Reduction (Phototreatment)IC50: ~1µM[3][4]

Note on Data Interpretation: The provided data indicates a trend where increasing the alkyl chain length in N-alkylpyridinium derivatives can lead to increased mitochondrial toxicity. For instance, the photodynamic toxicity of the Zn(II)N-alkylpyridylporphyrins increases from the methyl to the hexyl derivative.[3][4] Similarly, long-chain derivatives like Cetylpyridinium Chloride show potent inhibition of mitochondrial function.[2] In vivo studies with N-Butylpyridinium Chloride also demonstrate systemic effects after prolonged exposure.[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., LS174T adenocarcinoma cells)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound and its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

In Vivo Toxicity Assessment (3-Month Drinking Water Study)

This protocol provides a general overview based on the study conducted by the National Toxicology Program.[1]

Animals:

  • Sprague Dawley rats and B6C3F1/N mice.

Experimental Design:

  • Acclimation: Animals are acclimated to the housing conditions for a specified period before the study begins.

  • Group Assignment: Animals are randomly assigned to control and treatment groups.

  • Dosing: The test compounds are administered in the drinking water at various concentrations for a period of 3 months. The control group receives untreated drinking water.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and water consumption are measured regularly.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: Statistical analysis is performed to compare the body weights, organ weights, and incidence of lesions between the treated and control groups.

Mandatory Visualizations

Toxicity_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Toxicity Assessment cluster_data Data Analysis 1-MP_Cl 1-Methylpyridinium chloride In_Vitro In Vitro Assays (e.g., MTT on cell lines) 1-MP_Cl->In_Vitro In_Vivo In Vivo Studies (e.g., Rodent models) 1-MP_Cl->In_Vivo Derivatives Derivatives (e.g., N-Alkyl, Substituted) Derivatives->In_Vitro Derivatives->In_Vivo IC50 IC50 Values (Cytotoxicity) In_Vitro->IC50 LD50 LD50 Values (Acute Toxicity) In_Vivo->LD50 Pathology Histopathological Changes In_Vivo->Pathology Comparative_Analysis Comparative Toxicity Profile IC50->Comparative_Analysis Compare Potency LD50->Comparative_Analysis Compare Potency Pathology->Comparative_Analysis Identify Target Organs

Caption: Workflow for the comparative toxicity assessment of this compound and its derivatives.

Signaling_Pathway cluster_mitochondrion Mitochondrion N_Alkyl_Pyridinium N-Alkylpyridinium Cations ETC Electron Transport Chain (Complex I) N_Alkyl_Pyridinium->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP Production ATP_Synthase->ATP Decreased Cell_Damage Cellular Damage ROS->Cell_Damage Oxidative Stress Cell_Death Cell Death ATP->Cell_Death Energy Depletion Cell_Damage->Cell_Death

Caption: Postulated signaling pathway for N-alkylpyridinium-induced mitochondrial toxicity.

References

A Comparative Guide to Pyridinium-Based Ionic Liquid Electrolytes for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of safer and higher-performance energy storage and electrochemical systems has led to significant interest in ionic liquids (ILs) as electrolytes. Among these, pyridinium-based ILs are a promising class of materials due to their inherent thermal stability and tunable electrochemical properties.[1] This guide provides a comparative analysis of the electrochemical performance of electrolytes based on the 1-Methylpyridinium cation, with a focus on 1-Methylpyridinium chloride, and its alternatives.

While specific experimental data for this compound as a primary electrolyte is limited in publicly available literature, this guide will draw comparisons from related pyridinium-based ILs and other common ionic liquid families to provide a valuable reference for researchers.[2] The unique properties of pyridinium ILs, such as their high thermal stability, make them suitable for high-temperature electrochemical applications where conventional electrolytes might degrade.[1]

Quantitative Performance Comparison

The following tables summarize the key electrochemical performance indicators for various ionic liquid electrolytes. It is important to note that the performance of an ionic liquid electrolyte is highly dependent on the nature of both the cation and the anion.

Table 1: Ionic Conductivity of Selected Ionic Liquid Electrolytes

ElectrolyteIonic Conductivity (mS/cm)Temperature (°C)Reference(s)
1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) in Acetonitrile (3:1 wt ratio)~10-12 (estimated from graph)25[3]
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) - AlCl3 (various mole fractions)~10 - 2570 - 110[4]
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([PyR14][TFSI])1.8520[5]
Conventional Carbonate Electrolyte (1 M LiPF6 in EC:DMC)7 - 1225[5]

Table 2: Electrochemical Window of Selected Ionic Liquid Electrolytes

ElectrolyteElectrochemical Window (V)Working ElectrodeReference(s)
1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) in Propylene Carbonate2.2Graphene[3]
1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl) (Estimated)~4.7Not Specified[6]
Pyrrolidinium-based ILs>5.5Not Specified[5]
Aqueous Electrolyte (0.5 M H2SO4)~1.23Not Specified[7]

Logical Workflow for Electrolyte Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new electrolyte for use in an electrochemical device.

ElectrolyteEvaluation cluster_synthesis Electrolyte Preparation cluster_char Physicochemical & Electrochemical Characterization cluster_device Device Assembly & Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of 1-Methylpyridinium Chloride Formulation Electrolyte Formulation (e.g., with Li-salt, co-solvent) Synthesis->Formulation Conductivity Ionic Conductivity Measurement (EIS) Formulation->Conductivity EW Electrochemical Window Determination (CV/LSV) Formulation->EW Viscosity Viscosity & Density Measurements Formulation->Viscosity Assembly Cell Assembly (e.g., Coin Cell) Conductivity->Assembly EW->Assembly Cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) Assembly->Cycling Rate Rate Capability Testing Cycling->Rate PostMortem Post-Mortem Analysis Rate->PostMortem Comparison Performance Comparison with Alternative Electrolytes PostMortem->Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of 1-methylpyridinium chloride and its analogues is essential for applications ranging from medicinal chemistry to materials science. This guide provides a detailed comparative analysis of the spectroscopic data of this compound, pyridine, and N-methyl-2-pyridone, supported by experimental protocols and visual diagrams to elucidate key structural and electronic differences.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, pyridine, and N-methyl-2-pyridone, offering a clear comparison of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) absorption properties.

Spectroscopic TechniqueThis compoundPyridineN-Methyl-2-pyridone
¹H NMR (δ, ppm) ~8.8 (d, 2H, H-2,6), ~8.5 (t, 1H, H-4), ~8.0 (t, 2H, H-3,5), ~4.3 (s, 3H, N-CH₃)~8.6 (d, 2H, H-2,6), ~7.7 (t, 1H, H-4), ~7.3 (t, 2H, H-3,5)~7.3 (m, 1H), ~6.5 (d, 1H), ~6.1 (t, 1H), ~3.5 (s, 3H, N-CH₃)[1]
¹³C NMR (δ, ppm) ~145 (C-2,6), ~144 (C-4), ~128 (C-3,5), ~48 (N-CH₃)~150 (C-2,6), ~136 (C-4), ~124 (C-3,5)[2]~163 (C=O), ~139 (C-6), ~132 (C-4), ~121 (C-5), ~105 (C-3), ~36 (N-CH₃)[3][4]
IR (cm⁻¹) ~3100-3000 (C-H aromatic), ~1630 (C=N stretching), ~1480 (C=C aromatic)[5]~3100-3000 (C-H aromatic), ~1580 (C=C/C=N stretching)[6][7]~1660 (C=O stretching), ~1580 (C=C stretching)[3][8]
UV-Vis λmax (nm) Not explicitly found, but expected to be similar to other pyridinium salts.202, 254[9]198, 258, 296[10]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

Sample Preparation:

  • A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • For ¹H NMR, a standard pulse sequence is utilized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing proton-carbon splitting.[11]

Instrumentation:

  • Spectra are recorded on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz).[11]

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

  • A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[12]

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[12]

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[12]

  • The salt plate is then placed in the sample holder of the IR spectrometer.

Sample Preparation (Mull Technique):

  • A small amount of the solid sample is ground with a mulling agent (e.g., Nujol, a mineral oil) to create a fine paste.[13][14]

  • The resulting mull is then placed between two salt plates.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption characteristics.

Sample Preparation:

  • A stock solution of the compound is prepared in a suitable solvent (e.g., water, ethanol, or acetonitrile) of a known concentration.[15]

  • Serial dilutions are performed to obtain a series of solutions with decreasing concentrations.[16]

  • The solutions are transferred to a quartz cuvette for analysis.[15]

Instrumentation:

  • A UV-Vis spectrophotometer is used to measure the absorbance of the solutions across a range of wavelengths.

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[9]

Visualizing Spectroscopic Relationships and Workflows

To better understand the relationships between the compounds and the experimental process, the following diagrams are provided.

Spectroscopic_Analysis_Comparison Logical Relationship in Spectroscopic Analysis cluster_compounds Compounds cluster_analysis Spectroscopic Techniques cluster_properties Observed Properties Pyridine Pyridine NMR NMR (¹H, ¹³C) Pyridine->NMR IR IR Pyridine->IR UV_Vis UV-Vis Pyridine->UV_Vis MPC This compound MPC->NMR MPC->IR MPC->UV_Vis NMP N-Methyl-2-pyridone NMP->NMR NMP->IR NMP->UV_Vis Structure Molecular Structure (Chemical Shifts, Coupling) NMR->Structure Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Electronic_Transitions Electronic Transitions (λmax) UV_Vis->Electronic_Transitions

Caption: Logical relationship in the spectroscopic analysis of the compounds.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolution in Appropriate Solvent Dilution Serial Dilution (for UV-Vis) Dissolution->Dilution NMR_Acq NMR Spectrometer Dissolution->NMR_Acq UV_Vis_Acq UV-Vis Spectrophotometer Dissolution->UV_Vis_Acq Dilution->UV_Vis_Acq Film_Mull Thin Film/Mull Preparation (for IR) IR_Acq IR Spectrometer Film_Mull->IR_Acq Peak_Assignment Peak Assignment and Chemical Shift Analysis NMR_Acq->Peak_Assignment Functional_Group_ID Functional Group Identification IR_Acq->Functional_Group_ID Lambda_Max_Det Determination of λmax UV_Vis_Acq->Lambda_Max_Det

Caption: General workflow for the spectroscopic analysis of chemical compounds.

References

A Comparative Guide to Alternative Catalysts for 1-Methylpyridinium Chloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction kinetics. 1-Methylpyridinium chloride, a quaternary ammonium salt, has found utility as a catalyst in various organic transformations. However, the ongoing pursuit of greener, more sustainable, and cost-effective chemical processes has spurred research into alternative catalytic systems. This guide provides a comparative overview of promising alternatives to this compound, with a focus on Deep Eutectic Solvents (DESs) and other functionalized Ionic Liquids (ILs). The comparison is supported by available experimental data, detailed methodologies for key reactions, and visual diagrams to elucidate reaction pathways and workflows.

Emerging Alternatives: Deep Eutectic Solvents and Functionalized Ionic Liquids

Ionic liquids and deep eutectic solvents have garnered significant attention as potential replacements for traditional catalysts and solvents. Their negligible vapor pressure, thermal stability, and tunable physicochemical properties make them attractive for a wide range of applications in organic synthesis.

Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. The advantages of DESs include their low cost, low toxicity, biodegradability, and simple preparation.

Functionalized Ionic Liquids , including those based on a pyridinium core, are "designer solvents" where specific functional groups are incorporated into the cation or anion to impart or enhance catalytic activity. By judiciously selecting the cation and anion, it is possible to fine-tune the properties of the IL to meet the specific demands of a reaction.

Performance in Key Organic Reactions: A Comparative Look

While direct, side-by-side comparative studies under identical conditions are limited, the following sections present available data on the performance of these alternatives in key organic reactions, offering insights into their catalytic potential relative to traditional systems.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The catalytic efficiency of a novel dihydroxy pyridinium-based ionic liquid, [Py-2OH]OAc, has been investigated for this reaction.

Table 1: Performance of a Pyridinium-Based Ionic Liquid in Knoevenagel Condensation

EntryAldehyde/KetoneActive Methylene CompoundCatalystConditionsYield (%)Time (min)Reference
1Ninhydrin1,3-Indandione[Py-2OH]OAc / DABCOWater, Sonication, RT9510
2IsatinThiazolidine-2,4-dione[Py-2OH]OAc / DABCOWater, Sonication, RT9515
3AcenaphthoquinoneBarbituric acid[Py-2OH]OAc / DABCOWater, Sonication, RT9415

Note: The yields reported are for the synthesis of novel derivatives and showcase the efficiency of the pyridinium-based IL as a promoter in an aqueous medium.

A sulfonic acid functionalized pyridinium chloride has also been employed as an efficient catalyst for a tandem Knoevenagel-Michael-cyclocondensation reaction to synthesize tetrahydrobenzo[b]pyran derivatives under solvent-free conditions, with yields generally above 90%.

Esterification

Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. Choline chloride-based DESs have emerged as effective catalysts and media for esterification reactions.

Table 2: Performance of Choline Chloride-Based Systems in Esterification

EntryCarboxylic Acid/AnhydrideAlcohol/SubstrateCatalyst SystemConditionsYield/Conversion (%)TimeReference
1Acetic AnhydrideCholine Chloride/Urea DESICHEM TechnologyContinuous Flow90-95-
2Hexanoic AnhydrideCholine ChlorideEt3N80°C100 (selectivity)120 min
3Acetic AnhydrideStarchChCl:Urea (1:1)100°CHigh DS (2.87)36 min

Note: These examples demonstrate the dual role of choline chloride-based systems as both reaction media and participants in the esterification process, often with high efficiency.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using a Pyridinium-Based Ionic Liquid Promoter

This protocol is based on the work of Ghandi and Dyaberi in the synthesis of novel Knoevenagel condensation products.

Materials:

  • Aldehyde or ketone (e.g., Ninhydrin, 1 mmol)

  • Active methylene compound (e.g., 1,3-Indandione, 1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)

  • 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate ([Py-2OH]OAc) (20 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of the aldehyde/ketone, active methylene compound, DABCO, and [Py-2OH]OAc in water is subjected to ultrasonication at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solid product is filtered, washed with water, and dried.

  • The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the catalyst for subsequent runs.

Protocol 2: Esterification using a Choline Chloride-Based Deep Eutectic Solvent

The following is a general procedure for the batch esterification of choline chloride, adapted from the work of Brebu and co-workers.

Materials:

  • Choline chloride (1 equivalent)

  • Acid anhydride (e.g., Hexanoic anhydride, 1.05 equivalents)

  • Triethylamine (Et3N) (5 mol%)

Procedure:

  • Choline chloride and the acid anhydride are mixed in a reaction vessel.

  • Triethylamine is added as a catalyst.

  • The mixture is heated to 80°C and stirred for a specified time (e.g., 2 hours).

  • The reaction progress can be monitored by techniques such as NMR spectroscopy to determine conversion and selectivity.

  • The product, a modified DES, can be used directly for further applications or purified as needed.

Visualizing the Processes

Workflow for DES-Catalyzed Reactions

DES_Workflow cluster_prep Catalyst Preparation cluster_reaction Organic Synthesis cluster_separation Separation & Recycling HBA Hydrogen Bond Acceptor (e.g., ChCl) Mix Mixing & Heating HBA->Mix HBD Hydrogen Bond Donor (e.g., Urea) HBD->Mix DES Deep Eutectic Solvent (DES) Mix->DES Reaction Reaction at Controlled Temperature DES->Reaction Reactants Reactants Reactants->Reaction Products Product Mixture Reaction->Products Separation Product Extraction (e.g., with Ether) Products->Separation FinalProduct Pure Product Separation->FinalProduct RecycledDES Recycled DES Separation->RecycledDES RecycledDES->Reaction

Caption: General workflow for an organic reaction using a recyclable Deep Eutectic Solvent.

Proposed Catalytic Role of Pyridinium IL in Knoevenagel Condensation

Knoevenagel_Pathway cluster_catalyst_regen Catalyst Regeneration catalyst [Py-2OH]OAc active_methylene Active Methylene (CH2(Z)2) catalyst->active_methylene Base (OAc-) Deprotonation aldehyde Aldehyde/Ketone (R-C=O) alkoxide Alkoxide Intermediate aldehyde->alkoxide enolate Enolate Intermediate (-CH(Z)2) active_methylene->enolate enolate->aldehyde Nucleophilic Attack alkoxide->catalyst Proton Transfer from [Py-2OH]+ product α,β-Unsaturated Product alkoxide->product Dehydration water H2O

A Comparative Guide to Purity Validation of 1-Methylpyridinium Chloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 1-Methylpyridinium chloride, a quaternary ammonium salt with diverse applications, is paramount for ensuring product quality, safety, and efficacy in research and drug development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high resolution and sensitivity. However, a comprehensive understanding of its performance relative to other analytical methods is crucial for selecting the most appropriate validation strategy. This guide provides an objective comparison of HPLC with alternative methods for the purity assessment of this compound, supported by experimental protocols and comparative data.

Method Comparison Overview

The selection of a purity validation method depends on various factors, including the required level of accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. While HPLC is a powerful tool for separating and quantifying a wide range of impurities, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Titration, and Thin-Layer Chromatography (TLC)-Densitometry offer distinct advantages in specific contexts.

The following table summarizes the key performance characteristics of these methods for the analysis of this compound and its counter-ion. The data presented is a composite estimation based on validated methods for structurally similar quaternary ammonium and pyridinium salts.

Table 1: Performance Comparison of Analytical Methods for 1-Methylpyridinium Cation Purity

ParameterHPLC (Reversed-Phase)qNMRTitration (Potentiometric)TLC-Densitometry
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to the number of nucleiReaction with a standardized titrantChromatographic separation followed by densitometric quantification
Specificity High (separates structurally related impurities)High (structurally informative)Moderate (assays total quaternary ammonium content)Moderate to High
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.0%< 1.0%[1]< 5.0%
Limit of Detection (LOD) Low (ng/mL - µg/mL)Moderate (mg/mL)High (mg/mL)Moderate (µ g/spot )
Limit of Quantitation (LOQ) Low (µg/mL)Moderate (mg/mL)High (mg/mL)Moderate (µ g/spot )
Analysis Time/Sample 15 - 30 minutes10 - 20 minutes5 - 10 minutes20 - 40 minutes
Reference Standard Required for quantificationInternal standard requiredTitrant standardization requiredRequired for quantification

Table 2: Performance Comparison of Analytical Methods for Chloride Anion Determination

ParameterIon Chromatography (IC)Titration (Argentometric)
Principle Ion-exchange chromatographic separationPrecipitation reaction with silver nitrate
Specificity High (separates various anions)Moderate (subject to halide interferences)
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 3.0%< 2.0%
Limit of Detection (LOD) Very Low (µg/L)[2]Low (mg/L)
Analysis Time/Sample 10 - 20 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for 1-Methylpyridinium Purity

This method is suitable for the separation and quantification of 1-Methylpyridinium and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of 70:30 (v/v) acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area).

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) for 1-Methylpyridinium Purity

qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Internal standard of known purity (e.g., maleic acid).

  • Preparation of Sample:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Integrate the signals corresponding to the analyte (1-Methylpyridinium protons) and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Potentiometric Titration for Total Quaternary Ammonium Content

This method determines the total amount of quaternary ammonium salt present in the sample.

  • Instrumentation: Automatic potentiometric titrator with a surfactant-sensitive electrode or a silver/sulfide electrode for the chloride titration.[3]

  • Reagents:

    • Standardized 0.01 M Sodium Dodecyl Sulfate (SDS) solution (for cation titration).

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution (for chloride titration).

  • Procedure (Cation Titration):

    • Accurately weigh an appropriate amount of the this compound sample into a beaker.

    • Dissolve the sample in deionized water.

    • Titrate with the standardized SDS solution, monitoring the potential change with the surfactant-sensitive electrode.

    • The endpoint is determined from the inflection point of the titration curve.

Ion Chromatography (IC) for Chloride Content

IC is a highly sensitive and specific method for the determination of the chloride counter-ion.[2][4][5]

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Chromatographic Conditions:

    • Anion-exchange Column: Suitable for halide analysis.

    • Eluent: Typically a carbonate-bicarbonate solution.

    • Suppressor: Anion suppressor.

  • Procedure:

    • Prepare standard solutions of chloride at various concentrations.

    • Dissolve a known amount of the this compound sample in deionized water.

    • Inject the standards and the sample solution into the IC system.

    • Quantify the chloride concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

To better illustrate the experimental and logical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std equilibrate Equilibrate System dissolve_std->equilibrate dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample dissolve_sample->equilibrate inject_std Inject Standard (System Suitability) equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity determination.

Method_Selection cluster_primary Primary Purity Assessment (Cation) cluster_counter_ion Counter-Ion Analysis (Chloride) start Purity Validation of This compound q1 Need for High Specificity & Impurity Profiling? start->q1 q2 Need for High Sensitivity & Separation of other Anions? start->q2 hplc HPLC q1->hplc Yes qnmr qNMR (for absolute purity & structure confirmation) q1->qnmr Yes, absolute titration Titration (for total quaternary ammonium content) q1->titration No, assay only ic Ion Chromatography q2->ic Yes titration_cl Argentometric Titration q2->titration_cl No, chloride only

Caption: Decision tree for selecting a purity validation method.

Conclusion

For the routine and precise quantification of this compound purity and its impurity profile, HPLC stands out as the method of choice due to its high resolution, sensitivity, and established validation protocols. It is particularly well-suited for quality control environments where the separation and quantification of known and unknown impurities are critical.

However, for a comprehensive characterization, orthogonal methods should be considered. qNMR is an invaluable tool for providing an absolute purity value and for structural confirmation without the need for a specific reference standard of the analyte. Titration offers a simple, rapid, and cost-effective method for determining the total salt content, which is ideal for routine assay checks where the impurity profile is well-understood. TLC-Densitometry can serve as a simpler chromatographic alternative to HPLC for screening purposes. For the specific determination of the chloride counter-ion, Ion Chromatography provides superior sensitivity and specificity compared to traditional titration methods.

The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical requirements, regulatory expectations, and available resources. A multi-faceted approach, leveraging the strengths of different techniques, will provide the highest level of confidence in the purity of this compound.

References

A Comparative Guide to the Synthesis of 1-Methylpyridinium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to 1-Methylpyridinium Chloride, a crucial intermediate in pharmaceutical and chemical industries, reveals a trade-off between reaction efficiency, safety, and environmental impact. This guide provides a comparative study of common synthesis pathways, including direct methylation with methyl halides and dimethyl sulfate, alongside emerging greener alternatives like microwave-assisted and electrochemical methods.

This compound is a quaternary ammonium salt with significant applications as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an appropriate synthetic route is a critical decision for researchers and chemical engineers, balancing factors such as yield, purity, cost, safety, and environmental footprint. This guide presents a detailed comparison of the most prevalent methods for the synthesis of this compound, supported by experimental data and safety considerations.

Comparison of Key Synthesis Routes

The synthesis of this compound is primarily achieved through the quaternization of pyridine with a suitable methylating agent. The most common methods involve the use of methyl iodide, dimethyl sulfate, and methyl chloride. Each of these routes presents a unique set of advantages and disadvantages in terms of reaction conditions, yield, and safety.

Synthesis RouteMethylating AgentTypical Reaction ConditionsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Route 1 Methyl Iodide (CH₃I)Reflux in a solvent like acetone or methyl ethyl ketone.[1]1 - 24 hours[1]99% (lab scale)[1]HighHigh reactivity, good yield at lab scale.High cost, toxicity, and environmental concerns.[2][3]
Route 2 Dimethyl Sulfate ((CH₃)₂SO₄)Neat or in a solvent at temperatures ranging from room temperature to 100°C.[4]1 - 2 hours[4]~95-98% (industrial)GoodLower cost than methyl iodide, high reactivity.[2]Highly toxic and carcinogenic, corrosive.[1][5][6]
Route 3 Methyl Chloride (CH₃Cl)Under pressure at room temperature to 120°C, or in water at 50-90°C.3 hours - 2 days46 - 98%GoodLower cost than methyl iodide.Gaseous reactant requiring pressure equipment, lower reactivity.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable researchers to reproduce and compare these methods.

Route 1: Synthesis using Methyl Iodide

Materials:

  • Pyridine

  • Methyl Iodide

  • Acetone (or Methyl Ethyl Ketone)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in acetone.

  • Add methyl iodide dropwise to the solution while stirring.

  • Reflux the reaction mixture for 24 hours.[1]

  • Cool the mixture to room temperature, allowing the product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-Methylpyridinium iodide in a vacuum oven.

  • To obtain the chloride salt, the iodide can be converted through an ion-exchange process.

Route 2: Synthesis using Dimethyl Sulfate

Materials:

  • Pyridine

  • Dimethyl Sulfate

Procedure:

  • In a well-ventilated fume hood, carefully add dimethyl sulfate dropwise to an equimolar amount of pyridine with cooling and vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • The resulting viscous liquid is 1-Methylpyridinium methyl sulfate.

  • To obtain the chloride salt, the methyl sulfate salt is dissolved in a suitable solvent and treated with a source of chloride ions, followed by purification.

Route 3: Synthesis using Methyl Chloride

Materials:

  • Pyridine

  • Liquefied Methyl Chloride

  • Anhydrous ether (for washing)

Procedure:

  • In a pressure reaction apparatus, combine chilled pyridine with a stoichiometric excess of liquefied methyl chloride.

  • Seal the reactor and allow the reaction to proceed. For a yield of approximately 46%, let the reaction stand for 2 days at room temperature. For a higher yield of around 83.4%, heat the mixture to 120°C for 3 hours.

  • After the reaction is complete, carefully vent the excess methyl chloride.

  • The resulting solid product is washed with anhydrous ether and dried under vacuum.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

G cluster_iodide Route 1: Methyl Iodide cluster_sulfate Route 2: Dimethyl Sulfate cluster_chloride Route 3: Methyl Chloride Pyridine_I Pyridine Reflux Reflux (24h) Pyridine_I->Reflux MeI Methyl Iodide MeI->Reflux Solvent_I Acetone/MEK Solvent_I->Reflux Product_I 1-Methylpyridinium Iodide Reflux->Product_I IonExchange_I Ion Exchange Product_I->IonExchange_I FinalProduct_I This compound IonExchange_I->FinalProduct_I Pyridine_S Pyridine Reaction_S Exothermic Reaction (1-2h) Pyridine_S->Reaction_S DMS Dimethyl Sulfate DMS->Reaction_S Product_S 1-Methylpyridinium Methyl Sulfate Reaction_S->Product_S IonExchange_S Ion Exchange Product_S->IonExchange_S FinalProduct_S This compound IonExchange_S->FinalProduct_S Pyridine_C Pyridine PressureReactor Pressure Reactor (RT, 2 days or 120°C, 3h) Pyridine_C->PressureReactor MeCl Methyl Chloride MeCl->PressureReactor FinalProduct_C This compound PressureReactor->FinalProduct_C

Figure 1. Comparison of synthesis routes for this compound.

Safety, Environmental, and Cost Considerations

The choice of methylating agent has significant implications for laboratory safety, environmental impact, and overall cost.

Safety:

  • Methyl Iodide: Highly toxic and a suspected carcinogen.[7] It is volatile, increasing the risk of inhalation exposure.[7] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.[8]

  • Dimethyl Sulfate: Extremely toxic, corrosive, and a known carcinogen.[1][5][6] It can be absorbed through the skin and mucous membranes, with delayed toxic effects.[9] Extreme caution and specialized handling procedures are required.

  • Methyl Chloride: A flammable gas that is less toxic than methyl iodide and dimethyl sulfate but still poses inhalation risks and requires handling in a pressure-rated apparatus.[10]

Environmental Impact:

  • Methyl Iodide: Classified as a hazardous substance that can contaminate soil and water.[7] While it degrades in the atmosphere, its release into the environment should be minimized.[11]

  • Dimethyl Sulfate: Harmful to aquatic life.[1] Due to its toxicity, any release into the environment is a significant concern.

  • Green Chemistry Metrics: To quantify the environmental impact, metrics such as Atom Economy and E-Factor can be applied. The direct quaternization with methyl chloride offers a better atom economy as the chloride anion is the desired counter-ion. Routes involving methyl iodide or dimethyl sulfate require a subsequent ion-exchange step, which generates more waste and lowers the overall atom economy.

Cost Analysis:

  • Methyl Iodide: Generally the most expensive of the three common methylating agents, making it less suitable for large-scale industrial production.[2][3]

  • Dimethyl Sulfate: More cost-effective than methyl iodide, which is a major reason for its widespread industrial use despite its toxicity.[2]

  • Methyl Chloride: Typically the most economical option, but the requirement for specialized pressure equipment can add to the initial capital cost for industrial setups.

Emerging Green Synthesis Routes

In response to the safety and environmental concerns associated with traditional methylating agents, greener alternatives are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times.[12] For the synthesis of pyridinium salts, microwave-assisted methods can potentially reduce the amount of solvent needed and improve energy efficiency. While specific data for this compound is limited, studies on related compounds show promising results.[12][13]

G Start Pyridine + Methylating Agent Microwave Microwave Irradiation Start->Microwave Conventional Conventional Heating Start->Conventional Product_MW Product (Higher Yield, Shorter Time) Microwave->Product_MW Product_Conv Product Conventional->Product_Conv

Figure 2. Microwave-assisted vs. conventional synthesis workflow.

Electrochemical Synthesis: Electrochemical methods offer a potentially cleaner route for methylation by using electricity to drive the reaction, which can avoid the use of hazardous reagents. The electrochemical reduction of pyridine in the presence of a methyl source is an area of active research.[14] This method could offer a more sustainable and safer alternative in the future.

Conclusion

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and drawbacks. The traditional methods using methyl iodide and dimethyl sulfate offer high yields but pose significant safety and environmental risks. The use of methyl chloride is a more economical option but requires specialized equipment.

For laboratory-scale synthesis where high purity is paramount, the methyl iodide route followed by ion exchange is a viable, albeit costly and hazardous, option. For industrial-scale production, dimethyl sulfate is often favored due to its lower cost and high reactivity, but this necessitates stringent safety protocols and waste management.

The development of greener methods, such as microwave-assisted and electrochemical synthesis, holds promise for a more sustainable future for the production of this compound. Further research and optimization of these emerging technologies are crucial to make them viable alternatives to the current industry standards, ultimately benefiting researchers, drug development professionals, and the environment.

References

The Industrial Cost-Benefit Landscape of 1-Methylpyridinium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents and process chemicals is a critical decision, balancing performance, cost, and environmental impact. 1-Methylpyridinium chloride (MPC), a quaternary ammonium salt, has emerged as a versatile compound with applications ranging from catalysis to corrosion inhibition. This guide provides a comprehensive cost-benefit analysis of using this compound in various industrial applications, offering objective comparisons with other alternatives supported by experimental data.

Performance Comparison in Key Industrial Applications

The utility of this compound and its derivatives is most prominent in its role as a component of ionic liquids, as a catalyst in organic synthesis, and as a corrosion inhibitor. Here, we compare its performance against established industrial alternatives.

As a Corrosion Inhibitor: Pyridinium vs. Imidazoline-Based Inhibitors

In the oil and gas industry, mitigating corrosion in acidic environments is crucial. Pyridine-based corrosion inhibitors, including derivatives of this compound, are often compared with imidazoline-based inhibitors.

Key Findings:

  • Performance in Extreme Environments: Pyridine-based inhibitors, with their inherent aromatic stability, are well-suited for high-temperature and highly acidic conditions, such as in deep-well acidizing operations.[1][2]

  • Efficiency in Conventional Conditions: Imidazoline-based inhibitors generally exhibit superior performance in conventional oilfield acidic conditions due to their ability to form a thicker, more hydrophobic protective layer on metal surfaces.[1][2]

  • Cost and Environmental Profile: Pyridine-based inhibitors are typically more cost-effective to synthesize.[1][2] However, concerns about the toxicity of pyridine itself make imidazoline-based inhibitors, which can be derived from bio-based fatty acids, a more environmentally friendly, albeit more expensive, option.[1][2]

Table 1: Performance and Cost Comparison of Corrosion Inhibitors

Inhibitor TypeExample CompoundTypical Inhibition Efficiency (%)Relative CostEnvironmental Profile
Pyridinium-Based N-(n-octyl)-3-methylpyridinium bromide85% (in 3.5% NaCl, pH 1.5)[3]LowerLess favorable (potential toxicity of pyridine precursors)[1][2]
Imidazoline-Based Oleyl imidazoline>90% (in acidic media)HigherMore favorable (can be bio-based)[1][2]
Plant-Based (Green) Macadamia Nut Green Peel Extract81% (at 0.5 g/L in 2 M HCl)[4]Potentially Very LowHighly Favorable
As a Catalyst and Solvent in Chemical Synthesis

This compound is a precursor to N-methylpyridinium based ionic liquids, which are explored as "green" solvents and catalysts, offering an alternative to volatile organic compounds (VOCs).

Key Findings:

  • Enhanced Reaction Yields: In pharmaceutical synthesis, the use of pyridine derivatives and improved synthesis methods can lead to significant increases in product yield. For example, a novel process for manufacturing Nevirapine, a drug containing a pyridine compound, increased the yield from 58% to 92% and projected a 75% reduction in production costs.[5]

  • "Green" Chemistry Advantages: Ionic liquids, including those based on 1-methylpyridinium, are considered more environmentally friendly than many traditional organic solvents due to their low volatility and non-flammability.[6][7][8] This can lead to reduced emissions and a safer working environment.

  • Cost Considerations: A significant hurdle for the widespread industrial adoption of ionic liquids is their cost, which can be 2 to 100 times higher than that of conventional organic solvents.[9] However, deep eutectic solvents (DES), which share many properties with ionic liquids, are emerging as a more cost-effective alternative, with production costs potentially being only 10-20% of ionic liquids.[10]

Table 2: Comparison of Pyridinium-Based Ionic Liquids with Traditional Solvents

Solvent/Catalyst SystemApplicationKey Performance MetricRelative CostEnvironmental/Safety Benefits
1-Methylpyridinium-Based Ionic Liquid Organic SynthesisCan lead to high product yields and selectivity.HighLow volatility, non-flammable.[6][7][8]
Traditional Volatile Organic Solvent (e.g., Toluene, DMF) Organic SynthesisEstablished performance, variable yields.LowVolatile, flammable, potential health hazards.
Deep Eutectic Solvents (DES) Emerging AlternativeComparable performance to Ionic Liquids in some applications.ModerateGenerally considered biodegradable and have low toxicity.[10]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of chemical performance. Below are representative experimental protocols for evaluating corrosion inhibition and a general synthesis procedure involving a pyridinium salt.

Experimental Protocol: Corrosion Inhibition Testing (Weight Loss Method)

This protocol outlines a standard gravimetric method for determining the corrosion inhibition efficiency of a compound like a 1-Methylpyridinium derivative.

Workflow for Weight Loss Corrosion Test

cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_post Post-Immersion Analysis cluster_calc Calculation prep1 Cut metal coupons to standard dimensions prep2 Polish with abrasive paper prep1->prep2 prep3 Degrease with acetone prep2->prep3 prep4 Rinse with distilled water and dry prep3->prep4 prep5 Weigh accurately (W_initial) prep4->prep5 imm3 Immerse coupons in blank and inhibited solutions prep5->imm3 imm1 Prepare corrosive solution (e.g., 1M HCl) imm2 Prepare inhibited solutions with varying concentrations of MPC derivative imm1->imm2 imm2->imm3 imm4 Maintain constant temperature (e.g., 25°C) for a set duration (e.g., 24h) imm3->imm4 post1 Remove coupons from solutions imm4->post1 post2 Clean to remove corrosion products post1->post2 post3 Rinse with distilled water and dry post2->post3 post4 Weigh accurately (W_final) post3->post4 calc1 Calculate weight loss (ΔW = W_initial - W_final) post4->calc1 calc2 Calculate corrosion rate calc1->calc2 calc3 Calculate Inhibition Efficiency (%) calc2->calc3

Caption: Workflow for Weight Loss Corrosion Inhibition Test.

Experimental Protocol: Synthesis of a 1-Methylpyridinium Derivative

The following is a generalized procedure for the synthesis of a 1-alkyl pyridinium chloride, which can be adapted for this compound.

Generalized Synthesis of 1-Alkyl Pyridinium Chloride

start Start reactants Combine pyridine and alkyl chloride in a pressure reaction vessel start->reactants reaction Allow to react at room temperature or with heating (e.g., 120°C) reactants->reaction wash Wash the resulting crystals with anhydrous ether reaction->wash filter Filter the crystals wash->filter dry Dry the product under vacuum filter->dry end End dry->end

Caption: Generalized Synthesis of 1-Alkyl Pyridinium Chloride.

Cost Analysis

The direct cost of this compound varies depending on the supplier and the quantity purchased. For laboratory-scale quantities, prices can range from approximately $60 to over $300 for just a few grams.[11][12] Industrial-scale pricing is expected to be significantly lower per unit mass.

When considering the overall cost-benefit, it is crucial to factor in not just the price of the chemical itself, but also its impact on the entire industrial process.

Factors Influencing Overall Cost:

  • Process Efficiency: A more expensive catalyst or solvent that significantly increases reaction yield, reduces reaction time, or simplifies purification steps can lead to overall cost savings.[5][13]

  • Environmental and Safety Compliance: The use of "greener" chemicals like ionic liquids can reduce costs associated with waste disposal, personal protective equipment, and adherence to stringent environmental regulations.[6][7][8]

  • Material Longevity: In applications like corrosion inhibition, a more effective inhibitor can extend the lifespan of equipment, reducing maintenance and replacement costs.

Logical Flow for Cost-Benefit Decision Making

cluster_input Input Factors cluster_analysis Analysis cluster_decision Decision cost Direct Chemical Cost process_cost Calculate Total Process Cost cost->process_cost performance Performance Data (e.g., Yield, Efficiency) performance->process_cost environmental Environmental & Safety Impact risk_assessment Assess Long-term Risks and Benefits environmental->risk_assessment decision Select Most Cost-Effective and Sustainable Option process_cost->decision risk_assessment->decision

Caption: Decision-Making Flow for Chemical Selection.

Conclusion

This compound and its derivatives offer a compelling, albeit complex, value proposition for various industrial applications. While the upfront cost of these compounds, particularly when used as ionic liquids, can be higher than traditional alternatives, a comprehensive cost-benefit analysis must consider their potential to enhance process efficiency, improve product yields, and align with increasingly stringent environmental and safety standards. For high-value applications, such as in the pharmaceutical industry, the benefits of higher yields and simplified processes can readily justify the initial investment. In fields like corrosion inhibition, the choice between a pyridinium-based inhibitor and an alternative will depend on the specific operating conditions and the relative importance of cost versus environmental profile. As research into more cost-effective production methods for ionic liquids and related compounds continues, the industrial adoption of this compound and its derivatives is likely to expand.

References

The Environmental Footprint of 1-Methylpyridinium Chloride: A Comparative Guide to Its Ionic Liquid Peers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionic liquids, despite their low volatility, can enter the environment through aqueous effluent, making their aquatic toxicity and biodegradability critical parameters for environmental risk assessment. The environmental impact of an ionic liquid is primarily determined by the structure of its cation, particularly the head group and the length of its alkyl side chains, with a secondary influence from the anion.

Key Findings:

  • Cation Core Influence : Aromatic cations, such as pyridinium and imidazolium, generally exhibit higher toxicity than their non-aromatic counterparts like cholinium and phosphonium.

  • Alkyl Chain Length : A consistent trend across most ionic liquid classes is the increase in toxicity and, in some cases, biodegradability, with increasing alkyl chain length. Short-chain derivatives like 1-Methylpyridinium chloride are expected to be less toxic than their longer-chain homologues (e.g., butyl-, hexyl-, octyl-pyridinium).

  • Biodegradability : While longer alkyl chains can sometimes lead to increased biodegradability in pyridinium ILs, short-chain derivatives are often poorly biodegradable.[1] The presence of functional groups, such as esters, in the side chain can significantly enhance biodegradability.[2]

  • Anion Influence : The anion generally has a lesser, but not negligible, effect on the environmental impact. Halogenated anions, for instance, can contribute to overall toxicity.

Comparative Environmental Impact Data

The following tables summarize the ecotoxicity and biodegradability of various ionic liquids, providing a basis for a comparative assessment of this compound.

Table 1: Comparative Aquatic Toxicity of Various Ionic Liquids

Ionic Liquid CationAnionAlkyl ChainTest OrganismEndpoint (EC₅₀/LC₅₀) (mg/L)Reference
Pyridinium
1-Butyl-4-methylpyridiniumCl⁻C₄Vibrio fischeri164[3]
1-Butyl-4-methylpyridiniumBF₄⁻C₄Vibrio fischeri45.3[3]
Imidazolium
1-Ethyl-3-methylimidazoliumCH₃SO₃⁻C₂Vibrio fischeri14,083[3]
1-Ethyl-3-methylimidazoliumCH₃COO⁻C₂Vibrio fischeri1,637[3]
1-Butyl-3-methylimidazoliumCl⁻C₄Daphnia magna9.6[4]
Cholinium
CholineCH₃COO⁻-Vibrio fischeri1,843[3]
Ammonium
TetrabutylammoniumCl⁻C₄Vibrio fischeri400[3]

EC₅₀: Half maximal effective concentration; LC₅₀: Half maximal lethal concentration.

Table 2: Biodegradability of Pyridinium and Imidazolium Ionic Liquids

Ionic LiquidAlkyl ChainBiodegradation (%)Test Duration (days)ClassificationReference
1-Butyl-3-methylpyridinium bromideC₄Not biodegradable28Not readily biodegradable[1]
1-Hexyl-3-methylpyridinium bromideC₆Fully mineralized28Not readily biodegradable[1]
1-Octyl-3-methylpyridinium bromideC₈Fully mineralized28Readily biodegradable[5]
1-Butyl-3-methylimidazolium bromideC₄Not biodegradable28Not readily biodegradable[1]
1-Hexyl-3-methylimidazolium bromideC₆Partially mineralized28Not readily biodegradable[1]
1-Octyl-3-methylimidazolium bromideC₈Partially mineralized28Not readily biodegradable[1]

Based on OECD 301D or similar tests. "Readily biodegradable" generally implies >60% mineralization within a 10-day window of a 28-day test.[6]

Experimental Protocols

The data presented above are typically generated using standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

a) Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Principle : Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Methodology :

    • A series of test solutions of varying concentrations are prepared in a suitable medium.

    • At least 20 daphnids, divided into four replicates of five, are introduced into each test concentration and a control.

    • The daphnids are incubated for 48 hours under controlled conditions (20 ± 1°C, 16h light/8h dark cycle).

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • The 48-hour EC₅₀, the concentration that immobilizes 50% of the daphnids, is calculated.

b) Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

  • Principle : Exponentially growing cultures of algae are exposed to various concentrations of the test substance over 72 hours.

  • Methodology :

    • Test cultures are prepared by inoculating a nutrient-rich medium with a small volume of an exponentially growing algal culture.

    • The test substance is added to create a concentration series, typically with five concentrations in a geometric series, each with three replicates.

    • Cultures are incubated for 72 hours under constant illumination and temperature (21-24°C).

    • Algal growth is measured at least daily by determining cell concentration or a surrogate parameter like chlorophyll fluorescence.

    • The average specific growth rate is calculated, and the concentration that inhibits growth by 50% (EC₅₀) compared to the control is determined.

c) Vibrio fischeri Acute Toxicity Test (Microtox® Assay)

This is a rapid bioassay based on the inhibition of bioluminescence of the marine bacterium Vibrio fischeri.

  • Principle : The light output of the luminescent bacteria Vibrio fischeri decreases in the presence of toxic substances.

  • Methodology :

    • Freeze-dried Vibrio fischeri are rehydrated.

    • A suspension of the bacteria is exposed to different concentrations of the test substance.

    • The light output is measured after a specific incubation period (typically 5, 15, and 30 minutes).

    • The reduction in luminescence is compared to a control, and the EC₅₀ value is calculated.

Biodegradability Testing

Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test screens chemicals for ready biodegradability in an aerobic aqueous medium.

  • Principle : A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Methodology :

    • A mineral medium is prepared and saturated with air.

    • The test substance is added to the medium at a known concentration.

    • The medium is inoculated with a mixed microbial population.

    • The solution is dispensed into sealed bottles, ensuring no headspace remains.

    • The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • The dissolved oxygen concentration is measured at the beginning and end of the test, and at intermediate time points.

    • The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window during the 28-day test.[6]

Visualizing the Environmental Impact Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a new ionic liquid.

Environmental_Impact_Assessment cluster_0 Initial Screening cluster_1 Ecotoxicity Testing cluster_2 Biodegradability Testing cluster_3 Risk Assessment QSAR QSAR Modeling (Toxicity & Biodegradability Prediction) Algae Algal Growth Inhibition (OECD 201) QSAR->Algae Daphnia Daphnia sp. Acute Immobilization (OECD 202) QSAR->Daphnia Fish Fish Acute Toxicity (OECD 203) QSAR->Fish Microtox Microtox Assay (Vibrio fischeri) QSAR->Microtox Ready_Bio Ready Biodegradability (e.g., OECD 301D) QSAR->Ready_Bio PhysChem Physicochemical Properties (Solubility, Log Kow) PEC Predicted Environmental Concentration (PEC) PhysChem->PEC PNEC Predicted No-Effect Concentration (PNEC) Algae->PNEC Daphnia->PNEC Fish->PNEC Microtox->PNEC Inherent_Bio Inherent Biodegradability (if not readily biodegradable) Ready_Bio->Inherent_Bio Fails Ready_Bio->PEC Passes Inherent_Bio->PEC Risk_Char Risk Characterization (PEC/PNEC Ratio) PEC->Risk_Char PNEC->Risk_Char

Environmental impact assessment workflow for ionic liquids.

Conclusion

While direct experimental data for this compound is currently lacking, the established principles of ionic liquid ecotoxicology and biodegradability provide a strong basis for a comparative assessment. The short methyl chain on the pyridinium cation suggests that this compound is likely to be less toxic to aquatic organisms than its longer-chain analogues, such as those with butyl, hexyl, or octyl chains. However, its biodegradability is expected to be low, a common trait for short-chain alkyl-substituted pyridinium and imidazolium ionic liquids. For the development of truly "green" ionic liquids, a comprehensive environmental risk assessment, including experimental determination of toxicity and biodegradability, is indispensable. The strategic design of ionic liquids, for instance, by incorporating biodegradable functional groups, holds the key to mitigating their environmental impact.

References

Safety Operating Guide

Proper Disposal of 1-Methylpyridinium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1-Methylpyridinium chloride, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling specialized chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound that is toxic if swallowed and can cause skin and eye irritation.[1] By following these procedures, laboratories can mitigate risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as acutely toxic (oral, Category 3), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[1] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling this compound.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈ClN
Molecular Weight 129.59 g/mol
CAS Number 7680-73-1
Appearance White to off-white crystalline solid[2][3]
Melting Point 138-144 °C[3]
Solubility Soluble in water and methanol[2][4]
Oral LD50 (Rat) 285 mg/kg[1]
Oral LD50 (Mouse) 286 mg/kg[1]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly-fitting lid.

2. Collection of Waste:

  • Place all materials contaminated with this compound, including unused product, contaminated absorbent materials from spills, and disposable PPE, into the designated hazardous waste container.

  • For solutions of this compound, collect the liquid waste in a sealed, labeled, and compatible container.

3. Decontamination of Reusable Glassware:

  • Triple rinse any reusable glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., water, followed by a solvent in which it is readily soluble, like methanol).

  • The first rinse should be collected as hazardous waste in your designated container. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's Environmental Health & Safety (EHS) guidelines.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with the necessary information about the waste stream (i.e., this compound).

Emergency Procedures for Spills

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using inert absorbent materials (e.g., chemical absorbent pads, sand, or vermiculite).

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated, before attempting to clean the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into the labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the decontamination materials for disposal as hazardous waste.

Disposal_Workflow cluster_preparation Waste Preparation cluster_spill Spill Response cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen contain Contain Spill with Inert Absorbent Material segregate Segregate into a Labeled, Compatible Hazardous Waste Container waste_gen->segregate store Store Sealed Container in Designated Satellite Accumulation Area segregate->store spill->ppe spill->contain cleanup Collect Contaminated Material contain->cleanup cleanup->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end Professional Hazardous Waste Disposal contact_ehs->end

References

Personal protective equipment for handling 1-Methylpyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methylpyridinium chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this compound.

Hazard Identification and Immediate Precautions

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2][3] All personnel must read and understand the Safety Data Sheet (SDS) before handling this chemical.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][6] A face shield should be worn if there is a splash hazard.[6]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5][7] A lab coat or impervious clothing is required to prevent skin contact.[5][6]To avoid direct contact with skin, which can cause irritation.
Respiratory Protection Not typically required when handled in a well-ventilated area or fume hood. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[6]To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][8]

  • Keep the container tightly closed.[5][8] The compound is hygroscopic.[2]

  • Store at room temperature.[2][6]

3.2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid contact with skin, eyes, and clothing.[5][6][8]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the handling area.[3][4][6]

  • Wash hands thoroughly after handling.[5][6]

3.3. First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[2][3][4][5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste.[2][3][4][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Keep in suitable, closed containers for disposal.[5]

Quantitative Data Summary

Property Value Source
CAS Number 7680-73-1[9]
Molecular Formula C6H8ClN[1][9]
Molecular Weight 129.59 g/mol [1][9]
Appearance White to almost white powder or crystal[2][4]
Melting Point 138-144 °C[2][4]
GHS Hazard Class Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2)[1]

Emergency Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill cluster_prep Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Risk Isolate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->DonPPE Contain Contain the Spill with Inert Absorbent Material DonPPE->Contain Cleanup Carefully Sweep or Scoop into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate the Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Complete a Spill Report Dispose->Report

Caption: Chemical Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.